molecular formula C25H37N5O5 B1146159 Z-Val-Val-Nle-diazomethylketone

Z-Val-Val-Nle-diazomethylketone

Cat. No.: B1146159
M. Wt: 487.6 g/mol
InChI Key: IIPZPLSBQVJCBO-BVSLBCMMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Val-Val-Nle-diazomethylketone is a useful research compound. Its molecular formula is C25H37N5O5 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-diazo-2-oxoheptan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O5/c1-6-7-13-19(20(31)14-27-26)28-23(32)21(16(2)3)29-24(33)22(17(4)5)30-25(34)35-15-18-11-9-8-10-12-18/h8-12,14,16-17,19,21-22H,6-7,13,15H2,1-5H3,(H,28,32)(H,29,33)(H,30,34)/t19-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPZPLSBQVJCBO-BVSLBCMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C=[N+]=[N-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Z-Val-Val-Nle-diazomethylketone: A Technical Guide to its Mechanism of Action as a Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Val-Val-Nle-diazomethylketone is a potent and highly selective irreversible inhibitor of cysteine proteases, with a primary focus on cathepsin S. Its mechanism of action involves the specific and covalent modification of the active site cysteine residue, rendering the enzyme inactive. This technical guide provides an in-depth analysis of the inhibitor's mechanism, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the underlying biochemical processes.

Core Mechanism of Action

This compound belongs to the class of affinity-labeling inhibitors. The peptidic portion of the molecule (Z-Val-Val-Nle) directs the inhibitor to the active site of specific cysteine proteases, particularly those with a preference for hydrophobic residues in the S2 and S3 pockets. The key to its irreversible inhibitory action lies in the diazomethylketone functional group.

The inactivation process is a two-step mechanism:

  • Reversible Binding: The inhibitor initially binds non-covalently to the active site of the target cysteine protease, forming a reversible enzyme-inhibitor complex. This binding is guided by the interactions between the peptidyl portion of the inhibitor and the substrate-binding pockets of the enzyme.

  • Irreversible Covalent Modification: Following initial binding, the nucleophilic thiol group of the active site cysteine residue attacks the electrophilic carbon of the diazomethylketone moiety. This leads to the displacement of the diazo group as nitrogen gas (N₂) and the formation of a stable covalent thioether bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme.

The reaction is pH-dependent, with the rate of inactivation increasing at a lower pH, which facilitates the protonation of the diazomethyl group, making it a better leaving group.

Figure 1: Mechanism of irreversible inhibition of a cysteine protease by this compound.

Quantitative Data: Inhibition Profile

Target EnzymeInhibitorParameterValueReference
Cathepsin SZ-Leu-Leu-Nle-CHN₂k₂ₙ𝒹 (M⁻¹s⁻¹)4.6 x 10⁶[1]
Cathepsin SZ-Val-Val-Nle-CHN₂Selectivity vs. Cathepsin L>300-fold more effective[1]

Note: The k₂ₙ𝒹 value for the closely related inhibitor Z-Leu-Leu-Nle-CHN₂ provides an indication of the high potency of this class of diazomethylketone inhibitors against cathepsin S.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.

Cathepsin S Activity Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available cathepsin S activity assay kits.

Materials:

  • Recombinant human cathepsin S

  • Cathepsin S Assay Buffer (e.g., 50 mM MES, pH 6.5, containing 5 mM DTT and 2.5 mM EDTA)

  • Cathepsin S Substrate (e.g., Z-VVR-AMC; 7-amino-4-methylcoumarin)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant human cathepsin S in Cathepsin S Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in Cathepsin S Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of Cathepsin S Assay Buffer.

    • Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 20 µL of the cathepsin S working solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding and inactivation.

  • Reaction Initiation: Add 20 µL of the Cathepsin S substrate solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cathepsin L Activity Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available cathepsin L activity assay kits.

Materials:

  • Recombinant human cathepsin L

  • Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA)

  • Cathepsin L Substrate (e.g., Z-FR-AMC)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

The procedure is analogous to the Cathepsin S assay, with the following modifications:

  • Use recombinant human cathepsin L and the corresponding optimized assay buffer and substrate.

  • The optimal pH for cathepsin L activity is typically more acidic (around 5.5) than for cathepsin S.

Mandatory Visualizations

Signaling Pathway of Irreversible Inhibition

G Inhibitor Z-Val-Val-Nle-CHN2 EI_Complex Reversible E-I Complex Inhibitor->EI_Complex k1 Enzyme Cathepsin S (Cys-SH) Enzyme->EI_Complex Inactive_Enzyme Inactive Covalent Adduct (Enzyme-S-CH2-Ketone) EI_Complex->Inactive_Enzyme kinact N2 Nitrogen Gas (N2) Inactive_Enzyme->N2 Release

Figure 2: Kinetic pathway of irreversible inhibition by this compound.
Experimental Workflow for IC50 Determination

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement cluster_3 Data Analysis Reagents Prepare Enzyme, Inhibitor Dilutions, Substrate Add_Buffer Add Assay Buffer Reagents->Add_Buffer Add_Inhibitor Add Inhibitor/Vehicle Add_Buffer->Add_Inhibitor Add_Enzyme Add Enzyme Add_Inhibitor->Add_Enzyme Incubate Pre-incubate at 37°C Add_Enzyme->Incubate Add_Substrate Initiate with Substrate Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Calculate_V0 Calculate Initial Velocities (V0) Read_Fluorescence->Calculate_V0 Calculate_Inhibition Calculate % Inhibition Calculate_V0->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Figure 3: Workflow for determining the IC50 value of this compound.

References

An In-depth Technical Guide to Z-Val-Val-Nle-diazomethylketone: A Potent Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Val-Val-Nle-diazomethylketone is a synthetic, irreversible inhibitor of cysteine proteases, demonstrating marked selectivity for cathepsin S. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and experimental applications. Detailed methodologies for key experiments, quantitative inhibitory data, and a schematic representation of its role in the MHC class II antigen presentation pathway are presented to facilitate its use in research and drug development.

Introduction

This compound, a peptidyl diazomethyl ketone, is a valuable tool for studying the physiological and pathological roles of cysteine proteases, particularly cathepsin S. Its irreversible mode of inhibition and high specificity make it a powerful reagent for elucidating the functions of its target enzymes in various biological processes.

Physicochemical Properties

PropertyValue
IUPAC Name Benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(diazomethyl)-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Synonyms Z-VV-Nle-DMK, Z-Val-Val-Norleucine-diazomethylketone
CAS Number 155026-49-6[1]
Molecular Formula C25H37N5O5
Molecular Weight 487.60 g/mol [1]
Appearance White to off-white powder[1]
Solubility Soluble in DMSO

Mechanism of Action

This compound functions as an irreversible inhibitor of cysteine proteases. The diazomethylketone moiety acts as a reactive "warhead" that covalently modifies the active site cysteine residue of the target protease, leading to its inactivation.

The primary target of this compound is cathepsin S, a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.

Quantitative Inhibitory Data

Target ProteaseInhibition DataReference
Cathepsin S Highly potent inhibitor[2]
Cathepsin L >380 times less effective inhibition compared to Cathepsin S[2][3]
Cathepsin B Data not available
Cathepsin K Data not available

Note: The lack of specific Ki or IC50 values in the literature for this compound against cathepsins B and K is a current data gap. Researchers may need to determine these values empirically for their specific applications.

Biological Significance: Role in MHC Class II Antigen Presentation

Cathepsin S plays a crucial role in the major histocompatibility complex (MHC) class II antigen presentation pathway. By inhibiting cathepsin S, this compound can effectively modulate this process.

In APCs, MHC class II molecules are synthesized in the endoplasmic reticulum and associate with the invariant chain (Ii). This complex is then transported to endosomal/lysosomal compartments. For an antigenic peptide to bind to the MHC class II molecule, the Ii must be proteolytically degraded. Cathepsin S is a key enzyme responsible for the final steps of Ii degradation, cleaving it to a small fragment known as CLIP (class II-associated invariant chain peptide). Subsequently, HLA-DM facilitates the exchange of CLIP for an antigenic peptide.

By irreversibly inhibiting cathepsin S, this compound prevents the complete degradation of the invariant chain. This leads to the accumulation of Ii fragments, which remain bound to the MHC class II molecule, thereby blocking the binding of antigenic peptides and their subsequent presentation to CD4+ T cells.

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome Endosome/Lysosome MHC_II MHC Class II MHC_II_Ii MHC II-Ii Complex MHC_II->MHC_II_Ii Association Ii Invariant Chain (Ii) Ii->MHC_II_Ii MHC_II_Ii_Endo MHC II-Ii Complex MHC_II_Ii->MHC_II_Ii_Endo Transport Ii_degradation Ii Degradation MHC_II_Ii_Endo->Ii_degradation Cathepsin_S Cathepsin S Cathepsin_S->Ii_degradation Catalyzes MHC_II_CLIP MHC II-CLIP Complex Ii_degradation->MHC_II_CLIP MHC_II_Peptide MHC II-Peptide Complex MHC_II_CLIP->MHC_II_Peptide Peptide Exchange Antigenic_Peptide Antigenic Peptide Antigenic_Peptide->MHC_II_Peptide HLA_DM HLA-DM HLA_DM->MHC_II_CLIP Facilitates Cell Surface Cell Surface (Antigen Presentation) MHC_II_Peptide->Cell Surface Transport Z_V_V_N_DMK Z-Val-Val-Nle- diazomethylketone Z_V_V_N_DMK->Cathepsin_S Inhibits

MHC Class II Antigen Presentation Pathway and Inhibition by this compound.

Experimental Protocols

General Handling and Preparation

This compound is typically supplied as a lyophilized powder. For experimental use, it should be reconstituted in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare fresh dilutions from the stock solution for each experiment. Due to its reactive nature, prolonged storage of diluted solutions is not advised.

In Vitro Cathepsin Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified cathepsins.

Materials:

  • Purified recombinant human cathepsin S, L, B, or K

  • Appropriate fluorogenic cathepsin substrate (e.g., Z-VVR-AMC for cathepsin S, Z-FR-AMC for cathepsins L and B)

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.

  • Add the diluted inhibitor or DMSO control to the wells of the 96-well plate.

  • Add the purified cathepsin enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

  • Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Invariant Chain Degradation

This protocol describes how to assess the effect of this compound on the processing of the invariant chain in antigen-presenting cells.

Materials:

  • Antigen-presenting cells (e.g., human B-lymphoblastoid cell line, primary dendritic cells)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibodies for Western blotting: anti-invariant chain (specific for the p10 fragment), anti-cathepsin S, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Seed the antigen-presenting cells in appropriate culture vessels and allow them to adhere or reach the desired density.

  • Treat the cells with varying concentrations of this compound (a typical starting range could be 1-50 µM) or a DMSO vehicle control for a specified period (e.g., 4-24 hours).

  • After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and then probe with primary antibodies against the invariant chain (p10 fragment) and cathepsin S. Also, probe for a loading control.

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Analyze the band intensities to determine the effect of the inhibitor on the accumulation of the invariant chain p10 fragment and the levels of cathepsin S.

Western_Blot_Workflow start Cell Treatment with This compound cell_lysis Cell Lysis and Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Ii, anti-CatS, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (e.g., Chemiluminescence) secondary_ab->detection analysis Data Analysis detection->analysis

Experimental Workflow for Western Blot Analysis of Invariant Chain Degradation.

Synthesis of Peptidyl Diazomethylketones

The synthesis of peptidyl diazomethylketones is a multi-step process that is typically performed by specialized chemists. A general, simplified outline of the synthesis is provided below for informational purposes.

  • Peptide Synthesis: The peptide backbone (e.g., Z-Val-Val-Nle) is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

  • Activation of the C-terminus: The C-terminal carboxylic acid of the peptide is activated, often by conversion to an acid chloride or a mixed anhydride.

  • Reaction with Diazomethane: The activated peptide is then reacted with diazomethane (a hazardous and explosive reagent that requires specialized handling) to form the diazomethylketone.

  • Purification: The final product is purified using techniques such as chromatography to yield the pure this compound.

Disclaimer: The synthesis of diazomethane and its use in chemical reactions should only be carried out by trained professionals in a properly equipped laboratory with appropriate safety precautions.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of cathepsin S. Its ability to disrupt the MHC class II antigen presentation pathway makes it an invaluable research tool for immunology, oncology, and autoimmune disease research. The data and protocols provided in this guide are intended to support researchers in the effective application of this compound in their studies. Further characterization of its inhibitory profile against a broader range of proteases will continue to refine its utility as a specific chemical probe.

References

Z-Val-Val-Nle-diazomethylketone: A Technical Guide to its Function as a Potent and Selective Cathepsin S Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Val-Val-Nle-diazomethylketone is a potent, irreversible, and highly selective inhibitor of cathepsin S, a cysteine protease with critical roles in the immune system and other physiological and pathological processes. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its use, and a visualization of its impact on the MHC class II antigen presentation pathway. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their studies.

Core Function and Mechanism of Action

This compound is a peptide-based irreversible inhibitor belonging to the diazomethylketone class of compounds. Its primary function is the potent and selective inactivation of cathepsin S, a lysosomal cysteine protease.

The mechanism of action involves the diazomethylketone moiety, which acts as a reactive "warhead." The peptide sequence (Z-Val-Val-Nle) directs the inhibitor to the active site of cathepsin S. Once in the active site, the catalytic cysteine residue attacks the diazomethyl group, leading to the formation of a covalent thioether bond. This irreversible modification of the active site cysteine renders the enzyme inactive. Peptidyl diazomethyl ketones are known to be specific inactivators of thiol proteinases[1][2].

Quantitative Data: Inhibitory Potency and Selectivity

This compound exhibits remarkable selectivity for cathepsin S over other related cysteine proteases. This high selectivity is a key advantage for its use as a specific tool to probe the function of cathepsin S in complex biological systems.

Target Protease Inhibitor Relative Potency/Selectivity Reference
Cathepsin SThis compoundHighly Potent Inhibitor[3]
Cathepsin LThis compoundOver 380 times less effective than against Cathepsin S.[2][4]
Cathepsin BData not availableData not available
Cathepsin KData not availableData not available
CalpainData not availableData not available

Impact on Signaling Pathways: MHC Class II Antigen Presentation

Cathepsin S plays a crucial role in the major histocompatibility complex (MHC) class II antigen presentation pathway. This pathway is essential for the activation of CD4+ T helper cells and the initiation of an adaptive immune response. This compound, by inhibiting cathepsin S, directly modulates this pathway.

In antigen-presenting cells (APCs), newly synthesized MHC class II molecules associate with the invariant chain (Ii). This complex is transported to endosomal/lysosomal compartments where the Ii chain is sequentially degraded by proteases. Cathepsin S is the principal enzyme responsible for the final proteolytic step, cleaving the remaining p10 fragment of the Ii chain to generate the class II-associated invariant chain peptide (CLIP).[5][6][7] The removal of CLIP is a prerequisite for the loading of antigenic peptides derived from extracellular pathogens onto the MHC class II molecule. The resulting peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells.

By inhibiting cathepsin S, this compound prevents the degradation of the Ii p10 fragment.[3] This leads to an accumulation of MHC class II molecules bound to this larger Ii fragment and a reduction in the loading of antigenic peptides. Consequently, the presentation of antigens to CD4+ T cells is significantly impaired.

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Endosome Endo-lysosomal Compartment cluster_Membrane Cell Surface ER_synthesis MHC II αβ chains & Invariant Chain (Ii) Synthesis Complex_assembly αβ-Ii Complex Assembly ER_synthesis->Complex_assembly Golgi_transport Transport and Processing Complex_assembly->Golgi_transport Ii_degradation Ii Degradation (p22, p10) Golgi_transport->Ii_degradation Cathepsin_S Cathepsin S Ii_degradation->Cathepsin_S p10 fragment CLIP_generation CLIP Generation Cathepsin_S->CLIP_generation Peptide_loading Peptide Loading (HLA-DM) CLIP_generation->Peptide_loading CLIP removal Antigen_uptake Antigen Uptake & Degradation Antigen_uptake->Peptide_loading Antigenic Peptides MHC_presentation Peptide-MHC II Complex Presentation Peptide_loading->MHC_presentation ZVVN Z-Val-Val-Nle- diazomethylketone ZVVN->Cathepsin_S T_cell CD4+ T Cell Activation MHC_presentation->T_cell

Figure 1. Inhibition of the MHC Class II antigen presentation pathway by this compound.

Experimental Protocols

In Vitro Cathepsin S Inhibition Assay

This protocol is adapted from commercially available fluorometric cathepsin S activity assay kits and can be used to determine the in vitro potency of this compound.

Materials:

  • Recombinant human cathepsin S

  • Cathepsin S fluorogenic substrate (e.g., Z-VVR-AFC)

  • Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.5)

  • This compound

  • DMSO (for dissolving the inhibitor)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~400/505 nm for AFC)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • In a 96-well plate, add the inhibitor dilutions or vehicle control.

  • Add recombinant human cathepsin S to each well to a final concentration in the low nanomolar range.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

in_vitro_workflow start Start prepare_reagents Prepare Reagents: - Inhibitor dilutions - Enzyme solution - Substrate solution start->prepare_reagents plate_setup Plate Setup: - Add inhibitor/vehicle - Add enzyme prepare_reagents->plate_setup pre_incubation Pre-incubation (37°C, 15-30 min) plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add substrate pre_incubation->reaction_initiation measurement Measure Fluorescence (kinetic read) reaction_initiation->measurement data_analysis Data Analysis: - Calculate initial velocities - Determine IC50 measurement->data_analysis end End data_analysis->end

Figure 2. Workflow for in vitro cathepsin S inhibition assay.
Cellular Cathepsin S Inhibition and Invariant Chain Processing Assay

This protocol describes how to assess the effect of this compound on cathepsin S activity and Ii processing in a cellular context.

Materials:

  • Antigen-presenting cells (e.g., B-lymphocytes, dendritic cells, or macrophages)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors, excluding cysteine protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Primary antibodies: anti-Ii (p10 fragment specific), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture antigen-presenting cells to the desired density.

  • Treat the cells with various concentrations of this compound (a typical starting range could be 1-50 µM) or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

  • Harvest the cells and wash with cold PBS.

  • Lyse the cells in Lysis Buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for the p10 fragment of the invariant chain.

  • Probe with a loading control antibody (e.g., anti-β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the inhibitor on the accumulation of the Ii p10 fragment.

cellular_assay_workflow start Start cell_culture Culture Antigen-Presenting Cells start->cell_culture inhibitor_treatment Treat cells with This compound cell_culture->inhibitor_treatment cell_lysis Harvest and Lyse Cells inhibitor_treatment->cell_lysis protein_quantification Quantify Protein Concentration cell_lysis->protein_quantification western_blot Western Blot Analysis: - SDS-PAGE - Transfer - Antibody probing (anti-Ii p10, anti-β-actin) protein_quantification->western_blot detection_analysis Chemiluminescent Detection and Band Quantification western_blot->detection_analysis end End detection_analysis->end

Figure 3. Workflow for cellular cathepsin S inhibition assay.

Conclusion

This compound is a valuable research tool for the specific inhibition of cathepsin S. Its high potency and selectivity make it superior to more general cysteine protease inhibitors for elucidating the specific roles of cathepsin S in various biological processes, particularly in the context of antigen presentation and immune regulation. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in research and drug development settings. Further studies are warranted to fully characterize its inhibitory profile against a broader range of proteases and to explore its therapeutic potential.

References

Z-Val-Val-Nle-diazomethylketone: A Technical Guide to a Potent Cathepsin S Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Val-Val-Nle-diazomethylketone (Z-VVN-DMK), a potent and selective irreversible inhibitor of Cathepsin S (CatS). This document covers the inhibitor's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its application in research settings.

Introduction to Cathepsin S

Cathepsin S is a lysosomal cysteine protease belonging to the papain superfamily.[1] Predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages, Cathepsin S plays a pivotal role in the adaptive immune response.[2][3] Its primary function is the proteolytic degradation of the invariant chain (Ii) chaperone, which is associated with newly synthesized MHC class II molecules.[4][5] The final cleavage of the class II-associated invariant chain peptide (CLIP) fragment by Cathepsin S is a critical step, freeing the peptide-binding groove of the MHC class II molecule to allow for the loading of antigenic peptides.[4][6] This complex is then presented on the cell surface for recognition by CD4+ T cells, initiating an immune response.[5][7]

Unlike many other lysosomal cathepsins, Cathepsin S remains active at a neutral pH, allowing it to function both within endosomal/lysosomal compartments and in the extracellular space.[8][9] Dysregulated Cathepsin S activity has been implicated in the pathology of various autoimmune diseases, including rheumatoid arthritis and psoriasis, as well as in atherosclerosis and certain cancers, making it a significant therapeutic target.[3][10][11][12]

This compound: An Irreversible Inhibitor

This compound is a peptidyl diazomethyl ketone designed as a specific, irreversible inhibitor of thiol proteinases.[13][14] It functions through affinity labeling, where the diazomethyl ketone group forms a covalent thioether bond with the active site cysteine residue (Cys25) of Cathepsin S, leading to its inactivation.[3][15]

Peptidyl diazomethyl ketones have been developed to be highly effective and selective reagents for Cathepsin S.[15] this compound demonstrates remarkable selectivity for Cathepsin S over other related cysteine proteases, such as Cathepsin L.[15][16] Studies have shown it to be over 300 times more effective at inactivating Cathepsin S than Cathepsin L, providing a valuable tool for distinguishing the roles of these closely related enzymes in biological systems.[15]

The efficacy of peptidyl diazomethyl ketones against Cathepsin S has been quantified through kinetic studies. The data below highlights the potency and selectivity of Z-VVN-DMK and a related compound compared to other cathepsins.

InhibitorTarget ProteaseSecond-Order Rate Constant (k2nd) M⁻¹s⁻¹Selectivity Ratio (CatS vs. CatL)Reference
Z-Val-Val-Nle-CHN₂ Cathepsin SNot explicitly stated, but highly effective>300-fold more effective against CatS than CatL[15]
Z-Val-Val-Nle-CHN₂ Cathepsin L--[15]
Z-Leu-Leu-Nle-CHN₂Cathepsin S4.6 x 10⁶ (at pH 6.5, 25°C)-[15]
Z-Phe-Tyr(t-Bu)CHN₂Cathepsin S-~10,000-fold less effective against CatS than CatL[15]
Z-Phe-Tyr(t-Bu)CHN₂Cathepsin L--[15]

Signaling Pathway and Mechanism of Action

Cathepsin S is integral to the MHC Class II antigen presentation pathway. The following diagram illustrates this process and the point of inhibition by Z-VVN-DMK.

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome Endosome / Lysosome MHCII MHC Class II (αβ chains) MHCII_Ii MHCII-Ii Complex MHCII->MHCII_Ii Ii Invariant Chain (Ii) Ii->MHCII_Ii MHCII_LIP MHCII-LIP22/10 MHCII_Ii->MHCII_LIP Stepwise Cleavage MHCII_Ii->MHCII_LIP Proteases Proteases (e.g., Cathepsins B, L, D) Proteases->MHCII_LIP CatS Cathepsin S MHCII_CLIP MHCII-CLIP CatS->MHCII_CLIP Final Ii Degradation MHCII_LIP->MHCII_CLIP Further Cleavage MHCII_Peptide MHCII-Peptide Complex MHCII_CLIP->MHCII_Peptide CLIP Removal & Peptide Loading (via HLA-DM) Surface Antigen Presentation to CD4+ T-Cell MHCII_Peptide->Surface Transport to Cell Surface Antigen Exogenous Antigen Peptides Antigenic Peptides Antigen->Peptides Proteolysis Peptides->MHCII_Peptide Inhibitor Z-VVN-DMK Inhibitor->CatS Irreversible Inhibition

Caption: Role of Cathepsin S in MHC Class II antigen presentation and its inhibition.

Experimental Protocols

This protocol details a method for measuring Cathepsin S activity in cell lysates and assessing its inhibition by this compound using a fluorogenic substrate.

A. Materials and Reagents

  • Cells: 1-5 x 10⁶ antigen-presenting cells (e.g., B-cells, macrophages).

  • Inhibitor: this compound (prepared in DMSO).

  • Substrate: Z-VVR-AFC (amino-4-trifluoromethylcoumarin) or Ac-VVR-AFC, 10 mM stock in DMSO.[17]

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, 10% glycerol, 1 mM EDTA. Keep on ice.[17]

  • Reaction Buffer: 100 mM Sodium Acetate (pH 5.5), 10 mM DTT.[18]

  • Equipment: Microcentrifuge, fluorometer or fluorescent microplate reader, 96-well black flat-bottom plates.[17]

B. Cell Lysate Preparation

  • Harvest 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer.[17]

  • Incubate the lysate on ice for 10-15 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris.[17]

  • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

C. Inhibition Assay Procedure

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • For inhibitor wells, add a desired concentration of Z-VVN-DMK (e.g., 2 µL of a stock solution). For control wells, add an equivalent volume of DMSO.

  • Add 50 µL of Reaction Buffer to each sample.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 2 µL of the 10 mM substrate Z-VVR-AFC to each well (final concentration: ~200 µM).

  • Immediately measure the fluorescence in a plate reader (Excitation: 400 nm, Emission: 505 nm) in kinetic mode for 1-2 hours at 37°C, taking readings every 1-2 minutes.[17] Alternatively, perform an endpoint reading after 1-2 hours of incubation.[17]

D. Data Analysis

  • Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve for each well.

  • Determine the percent inhibition by comparing the reaction rate of inhibitor-treated samples to the DMSO control: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

  • Plot percent inhibition against a range of inhibitor concentrations to determine the IC₅₀ value.

Assay_Workflow start Start harvest 1. Harvest & Lyse Cells on Ice start->harvest centrifuge 2. Centrifuge to Clarify Lysate harvest->centrifuge plate_setup 3. Add Lysate, Buffer, and Inhibitor (or DMSO) to Plate centrifuge->plate_setup pre_incubate 4. Pre-incubate at 37°C plate_setup->pre_incubate add_substrate 5. Add Fluorogenic Substrate (Z-VVR-AFC) pre_incubate->add_substrate read_fluorescence 6. Read Fluorescence (Ex: 400nm, Em: 505nm) add_substrate->read_fluorescence analyze 7. Calculate Reaction Rates & Percent Inhibition read_fluorescence->analyze end End analyze->end

Caption: Workflow for the Cathepsin S fluorometric inhibition assay.

The specific, optimized synthesis of this compound is typically proprietary. However, the general synthesis of peptidyl diazomethyl ketones involves a multi-step process rooted in standard peptide chemistry.

  • Peptide Backbone Assembly: The protected peptide backbone (Z-Val-Val-Nle) is synthesized, commonly using solid-phase peptide synthesis (SPPS) or solution-phase methods. This involves the sequential coupling of N-terminally protected amino acids (e.g., Fmoc- or Z-amino acids) to a growing peptide chain. Norleucine (Nle) is used as a stable isostere of methionine, avoiding potential oxidation issues.[19]

  • Activation of the C-terminus: The C-terminal carboxylic acid of the completed peptide (Z-Val-Val-Nle-OH) is activated to form a reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.

  • Reaction with Diazomethane: The activated peptide is then reacted with an ethereal solution of diazomethane (CH₂N₂). This is a hazardous and carefully controlled step. The diazomethane attacks the activated carbonyl, and upon workup, displaces the leaving group to form the final diazomethyl ketone product (Z-Val-Val-Nle-CHN₂).

  • Purification: The final product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry and NMR.[18]

Conclusion

This compound is a powerful and highly selective research tool for investigating the biological functions of Cathepsin S. Its irreversible mechanism of action and high selectivity over other cathepsins, particularly Cathepsin L, allow for precise interrogation of CatS-mediated pathways, such as MHC class II antigen presentation.[15][16] The experimental protocols provided herein offer a robust framework for utilizing this inhibitor to quantify Cathepsin S activity and explore its role in various physiological and pathological processes.

References

Z-Val-Val-Nle-diazomethylketone (CAS 155026-49-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Val-Val-Nle-diazomethylketone is a potent and highly selective irreversible inhibitor of cathepsin S, a lysosomal cysteine protease. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and its role as a research tool in studying the physiological and pathological functions of cathepsin S. This document includes a summary of its known physicochemical and inhibitory properties, a generalized experimental protocol for its use, and a discussion of the signaling pathways influenced by cathepsin S inhibition.

Introduction

This compound, with the chemical formula C25H37N5O5 and a molecular weight of approximately 487.60 g/mol , is a peptidyl diazomethyl ketone designed as an irreversible inhibitor of cysteine proteases. Its primary target is cathepsin S, a key enzyme in the endo-lysosomal pathway, making this inhibitor a valuable tool for investigating the roles of cathepsin S in various biological processes, including immune response, cancer progression, and neuroinflammation.

Physicochemical and Inhibitory Properties

The following table summarizes the key properties of this compound.

PropertyValue
CAS Number 155026-49-6
Molecular Formula C25H37N5O5
Molecular Weight 487.60 g/mol
Appearance White to off-white powder
Mechanism of Action Irreversible covalent modification of the active site cysteine residue
Primary Target Cathepsin S
Selectivity >300-fold more effective in inactivating cathepsin S than cathepsin L[1]

Mechanism of Action

This compound belongs to the class of peptidyl diazomethyl ketones, which are known as affinity labels for cysteine proteases. The peptide sequence (Val-Val-Nle) directs the inhibitor to the active site of cathepsin S. Once bound, the diazomethyl ketone moiety acts as a reactive electrophile, leading to the irreversible alkylation of the active site cysteine residue. This covalent modification permanently inactivates the enzyme.

Inhibitor This compound CathepsinS Cathepsin S (Active Site Cysteine) Inhibitor->CathepsinS Binding InactiveComplex Irreversibly Inactivated Cathepsin S Complex CathepsinS->InactiveComplex Covalent Modification (Alkylation) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Inhibitor in DMSO (Stock Solution) Dilute Dilute Stock in Culture Medium Reconstitute->Dilute Treat Treat Cells with Inhibitor Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Wash Washout (Optional) Incubate->Wash Harvest Harvest Cells Incubate->Harvest Wash->Harvest Analyze Downstream Analysis (e.g., Western Blot, Functional Assays) Harvest->Analyze Ii_MHCII Invariant Chain (Ii)- MHC Class II Complex CathepsinS Cathepsin S Ii_MHCII->CathepsinS Degradation of Ii CLIP_MHCII CLIP-MHC Class II Complex CathepsinS->CLIP_MHCII Peptide_Loading Antigenic Peptide Loading CLIP_MHCII->Peptide_Loading Antigen_Presentation Antigen Presentation to CD4+ T Cells Peptide_Loading->Antigen_Presentation Inhibitor Z-Val-Val-Nle- diazomethylketone Inhibitor->CathepsinS Inhibits

References

irreversible inhibition of cathepsin S by Z-Val-Val-Nle-diazomethylketone

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Irreversible Inhibition of Cathepsin S by Z-Val-Val-Nle-diazomethylketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible inhibition of human cathepsin S by the peptidyl diazomethylketone inhibitor, this compound (Z-Val-Val-Nle-CHN₂). Cathepsin S, a lysosomal cysteine protease, is a key enzyme in the processing of antigens for presentation by MHC class II molecules and is implicated in various pathological conditions, including autoimmune diseases, cancer, and atherosclerosis, making it a significant therapeutic target.[1][2][3] Peptidyl diazomethylketones are a class of irreversible inhibitors that act as affinity labels for cysteine proteases.[4]

Cathepsin S is a member of the papain superfamily of cysteine proteases.[5] Its catalytic activity relies on a catalytic triad within the active site, composed of Cysteine-25 (Cys25), Histidine-164 (His164), and Asparagine-184 (Asn184).[5][6] The catalytic mechanism involves the Cys25 thiol group acting as a nucleophile to attack the carbonyl carbon of the substrate's scissile bond.[5] The adjacent His164 acts as a general base, deprotonating the Cys25 thiol to form a more nucleophilic thiolate ion.[5]

This compound irreversibly inactivates cathepsin S by covalently modifying the active site Cys25 residue. The peptidyl portion of the inhibitor directs it to the enzyme's active site, where it binds in a substrate-like manner. The diazomethylketone "warhead" is then attacked by the nucleophilic Cys25 thiolate. This process is facilitated by the protonation of the diazomethyl group's terminal nitrogen by the catalytic His164. This leads to the expulsion of a stable dinitrogen molecule (N₂) and the formation of a stable thioether linkage between the inhibitor and the Cys25 residue, rendering the enzyme permanently inactive.[7]

G Cys25 Cys25-S⁻ His164 His164-ImH⁺ Binding 1. Non-covalent Binding (Michaelis Complex) Cys25->Binding His164->Binding Inhibitor Z-Val-Val-Nle-CO-CHN₂ Inhibitor->Binding Attack 2. Nucleophilic Attack Proton Transfer Binding->Attack Cys25 attacks CO-CHN₂ N2_loss 3. N₂ Elimination Attack->N2_loss Loss of N₂ gas Covalent_Adduct 4. Covalent Thioether Adduct (Inactive Enzyme) N2_loss->Covalent_Adduct Formation of Cys25-S-CH₂-CO-Inhibitor G start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep plate Plate Setup in 96-well Plate (Controls, Inhibitor Dilutions) prep->plate add_enzyme Add Cathepsin S to Wells plate->add_enzyme incubate Pre-incubate (Allows Enzyme-Inhibitor Reaction) add_enzyme->incubate add_substrate Initiate Reaction (Add Fluorogenic Substrate) incubate->add_substrate read Kinetic Fluorescence Reading (λex=400nm, λem=505nm) add_substrate->read analyze Data Analysis (Calculate Rates & % Inhibition) read->analyze end End analyze->end

References

A Technical Guide to Peptidyl Diazomethyl Ketones: From Discovery to Application

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidyl diazomethyl ketones represent a pivotal class of irreversible inhibitors highly specific for cysteine proteases. Since their initial description, they have become indispensable tools in biochemistry and medicinal chemistry for studying enzyme function and as foundational structures for drug design. Unlike their more promiscuous chloromethyl ketone analogs, peptidyl diazomethyl ketones exhibit a distinct mechanism, alkylating the active site cysteine thiol with high selectivity. This guide provides an in-depth exploration of their history, mechanism of action, synthesis, and inhibitory characteristics, offering a comprehensive resource for researchers in the field.

Discovery and History

The development of peptidyl diazomethyl ketones arose from the need for highly selective affinity-labeling reagents for proteases. Early work with peptidyl chloromethyl ketones demonstrated their utility in inactivating both serine and cysteine proteases[1]. However, the quest for reagents specific only to the cysteine class led to the investigation of the diazomethyl ketone warhead.

A seminal 1981 paper by G.D. Green and E. Shaw established peptidyl diazomethyl ketones as specific inactivators of thiol (cysteine) proteinases[2]. Their work demonstrated that these compounds were highly effective against cysteine proteases like cathepsins but, crucially, were unreactive toward other classes of proteases such as serine, aspartic, and metalloproteases under standard conditions[3]. This specificity was a significant breakthrough, allowing for more precise dissection of protease function in complex biological systems. It was noted that in the presence of cupric ions, these compounds could inactivate acid (aspartic) proteinases, but this proceeded through a different, carbene-based mechanism[3]. The research highlighted that the peptide portion of the inhibitor dictates the specificity for a particular enzyme, while the diazomethyl ketone group serves as the irreversible inactivating warhead[2][3].

Discovery_Timeline cluster_1970s 1970s: Foundational Work cluster_1980s 1980s: Specificity Established cluster_1990s 1990s: Application & Refinement cluster_2000s_onward 2000s-Present: Modern Utility N1977 1977: Leary et al. describe diazomethyl ketones as active-site-directed inhibitors of papain, a thiol protease. N1981 1981: Green & Shaw publish seminal paper establishing peptidyl diazomethyl ketones as SPECIFIC inactivators for thiol (cysteine) proteases. N1977->N1981 Leads to N1989 1989: Further studies explore structural modifications, such as peptidyl diazoethyl ketones, to modulate reactivity and cellular side effects. N1981->N1989 Spurs further development N1993 1993: Development of highly potent and selective diazomethyl ketone inhibitors for specific cathepsins (S, L) and calpain, enabling discrimination between proteases. N1981->N1993 Enables study of specific enzymes N2000s Modern Era: Diazomethyl ketones serve as precursors for other inhibitors (e.g., FMKs) and are used as chemical probes for activity-based protein profiling (ABPP). N1993->N2000s Foundation for modern tools

Caption: A timeline of key milestones in the history of peptidyl diazomethyl ketones.

Mechanism of Action

Peptidyl diazomethyl ketones are mechanism-based inhibitors that function via affinity labeling. The peptide sequence of the inhibitor directs it to the active site of a target cysteine protease through non-covalent interactions, mimicking a natural substrate. Once bound, the active site cysteine, present as a highly nucleophilic thiolate ion (S⁻), attacks the inhibitor.

Unlike the reaction with chloromethyl ketones, the inactivation rate with diazomethyl ketones increases with decreasing pH[4]. This suggests that the reaction involves the protonated, neutral form of the active site thiol (S-H) rather than the thiolate anion[4]. Computational studies propose that the catalytic cysteine's mercaptide nucleophile initially binds to the inner diazo nitrogen. This intermediate then rearranges to form a stable thioether linkage (a beta-thioketone), releasing molecular nitrogen in the process[5]. This covalent modification of the catalytic cysteine residue results in irreversible inactivation of the enzyme. A key advantage of these inhibitors is their stability in the presence of simple thiols like glutathione and mercaptoethanol, contributing to their specificity in a cellular context[3][6].

Mechanism_of_Action E_I Enzyme (E) + Inhibitor (I) (Peptidyl Diazomethyl Ketone) EI_complex Non-covalent E-I Complex E_I->EI_complex Binding (Reversible) Driven by peptide specificity TransitionState Transition State (Thiol attacks Diazo group) EI_complex->TransitionState Alkylation (Rate-determining step) Covalent_Adduct Covalently Modified Enzyme (Irreversibly Inactivated) TransitionState->Covalent_Adduct Forms stable thioether bond N2 N₂ Gas (Released) TransitionState->N2 Elimination

Caption: The mechanism of irreversible inhibition of cysteine proteases.

Experimental Protocols

General Synthesis of Peptidyl Diazomethyl Ketones

The synthesis of peptidyl diazomethyl ketones is challenging due to the acid-labile nature of the diazomethyl ketone functional group[3]. Therefore, this moiety is typically introduced in the final step of the synthesis. The most common method is the mixed anhydride coupling of an N-terminally protected peptide with diazomethane at low temperatures[3].

Protocol:

  • Peptide Preparation: The desired peptide sequence with an N-terminal blocking group (e.g., Benzyloxycarbonyl, Z-group) is synthesized using standard solution or solid-phase peptide synthesis methods. The C-terminal amino acid remains as a free carboxylic acid.

  • Mixed Anhydride Formation: The N-protected peptide is dissolved in a dry, aprotic solvent (e.g., anhydrous THF) and cooled to -15°C. N-methylmorpholine is added, followed by the dropwise addition of isobutyl chloroformate to form the mixed anhydride. The reaction is stirred for 10-15 minutes.

  • Reaction with Diazomethane: An ethereal solution of diazomethane (generated separately using a safe, modern procedure, e.g., from a diazomethane generator) is added to the mixed anhydride solution at -15°C.

  • Reaction Progression: The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature overnight. The reaction progress can be monitored by the disappearance of the starting peptide (e.g., by TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is purified, typically by recrystallization or silica gel chromatography, to yield the pure peptidyl diazomethyl ketone.

Synthesis_Workflow Start N-Protected Peptide (C-terminal COOH) Step1 Dissolve in Anhydrous THF Cool to -15°C Start->Step1 Step2 Add N-methylmorpholine & isobutyl chloroformate Step1->Step2 Intermediate Mixed Anhydride Intermediate Step2->Intermediate Formation Step3 Add ethereal Diazomethane (CH₂N₂) at low temperature Intermediate->Step3 Reaction Step4 Stir and warm to RT overnight Step3->Step4 Step5 Solvent Evaporation & Purification (Chromatography) Step4->Step5 End Pure Peptidyl Diazomethyl Ketone Step5->End

Caption: A generalized workflow for the synthesis of peptidyl diazomethyl ketones.

Enzyme Inactivation Assay

The potency of peptidyl diazomethyl ketones is determined by measuring their inactivation kinetics against a target protease.

Protocol:

  • Enzyme Activation: The cysteine protease is pre-incubated in an assay buffer (e.g., 0.05 M Tris, pH 7.8) containing a reducing agent like dithiothreitol (DTT) to ensure the active site cysteine is in its reduced, active state[3].

  • Inactivation Reaction: The inactivation is initiated by adding a known concentration of the peptidyl diazomethyl ketone inhibitor (typically dissolved in DMSO) to the activated enzyme solution at a controlled temperature (e.g., 25°C)[3].

  • Time-Course Monitoring: At specific time intervals, aliquots of the enzyme-inhibitor mixture are withdrawn and diluted into a solution containing a fluorogenic or chromogenic substrate for the enzyme (e.g., Cbz-Phe-Arg-AMC for cathepsin L)[7].

  • Activity Measurement: The residual enzyme activity is measured by monitoring the rate of substrate hydrolysis (e.g., via fluorescence or absorbance).

  • Data Analysis: The apparent pseudo-first-order rate constants of inactivation (k_obs) are determined from the slopes of semi-logarithmic plots of residual enzymatic activity versus time[3]. The second-order rate constant (k₂ or k_inact/Kᵢ), which reflects the inhibitor's potency, is calculated by dividing k_obs by the inhibitor concentration.

Quantitative Inhibitory Data

The effectiveness of peptidyl diazomethyl ketones is highly dependent on the peptide sequence, which determines the affinity for the target protease. The following tables summarize key quantitative data for the inhibition of various cysteine proteases.

InhibitorTarget ProteaseSecond-Order Rate Constant (k₂) M⁻¹s⁻¹ConditionsReference
Z-Leu-Leu-Nle-CHN₂Cathepsin S4.6 x 10⁶pH 6.5, 25°C[8]
Z-Val-Val-Nle-CHN₂Cathepsin S1.1 x 10⁶pH 6.5, 25°C[8]
Z-Val-Val-Nle-CHN₂Cathepsin L3,300pH 5.5, 25°C[8]
Z-Phe-Tyr(t-Bu)-CHN₂Cathepsin L2.5 x 10⁷pH 5.5, 25°C[8]
Z-Phe-Tyr(t-Bu)-CHN₂Cathepsin S2,100pH 6.5, 25°C[8]
Z-Phe-Ala-CHN₂Cathepsin BHigh (not quantified)-[3]
Z-Lys-CHN₂ClostripainHigh (not quantified)-[3]
Gly-Phe-CHN₂Cathepsin CEffective at 10⁻⁷ to 10⁻⁸ M-[3]

Note: Z = Benzyloxycarbonyl, Nle = Norleucine, t-Bu = tert-Butyl.

Applications and Evolution

Peptidyl diazomethyl ketones are invaluable as:

  • Diagnostic Tools: Their high specificity makes them useful for identifying the involvement of cysteine proteases in biological pathways, both in vitro and in vivo[3].

  • Structural Probes: They are used to label the active sites of proteases for structural biology studies.

  • Therapeutic Leads: While their reactivity can be a concern for drug development, they have served as the foundation for developing other classes of inhibitors with improved pharmacological properties.

  • Precursors for Other Inhibitors: The diazomethyl ketone intermediate is a key precursor in the synthesis of other important inhibitor classes, such as peptidyl fluoromethyl ketones (FMKs) and chloromethyl ketones (CMKs)[9][10]. The FMKs, in particular, have gained preference due to their greater stability and lower non-specific reactivity[9].

The discovery of peptidyl diazomethyl ketones paved the way for a generation of targeted covalent inhibitors, a strategy that continues to be highly relevant in modern drug discovery.

References

Z-Val-Val-Nle-diazomethylketone: A Technical Guide to Target Specificity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Val-Val-Nle-diazomethylketone is a potent and selective irreversible inhibitor of cathepsin S, a cysteine protease implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth analysis of the target specificity, mechanism of action, and relevant biological pathways associated with this compound. Detailed experimental protocols for the synthesis, purification, and kinetic analysis of this compound are provided to facilitate further research and drug development efforts.

Introduction

This compound belongs to the class of peptidyl diazomethyl ketones, which are known to be specific inactivators of thiol proteinases.[1] Its high potency and selectivity for cathepsin S make it a valuable tool for studying the biological roles of this enzyme and a potential lead compound for the development of therapeutic agents targeting cathepsin S-mediated pathologies.

Target Specificity and Potency

The target specificity of this compound has been primarily characterized against cysteine cathepsins. The available quantitative data highlights its remarkable selectivity for cathepsin S over other closely related cathepsins.

Table 1: Comparative Efficacy of this compound

Target EnzymeRelative EfficacyReference
Cathepsin SHighly Effective[2]
Cathepsin LOver 300 times less effective than against Cathepsin S[2]

Further quantitative analysis against a broader panel of proteases is recommended to fully elucidate the selectivity profile.

Mechanism of Irreversible Inhibition

This compound functions as an irreversible inhibitor through a covalent modification of the active site of its target cysteine proteases. The mechanism involves a two-step process:

  • Initial Reversible Binding: The inhibitor first binds non-covalently to the active site of the enzyme, forming a reversible enzyme-inhibitor complex (E-I). This initial binding is guided by the peptidic nature of the inhibitor, which mimics the natural substrate of the enzyme.

  • Irreversible Covalent Modification: Following initial binding, the diazomethylketone moiety undergoes a chemical reaction with the active site cysteine residue. This results in the formation of a stable thioether bond, permanently inactivating the enzyme.

G Mechanism of Irreversible Inhibition E Active Enzyme (E) + Cys-SH EI Reversible E-I Complex E->EI k_on I Inhibitor (I) Z-Val-Val-Nle-CHN2 EI->E k_off EI_covalent Irreversibly Inhibited Enzyme E-S-CH2-CO-Nle-Val-Val-Z EI->EI_covalent k_inact

Caption: Mechanism of irreversible inhibition by this compound.

Signaling Pathways Modulated by Cathepsin S Inhibition

Inhibition of cathepsin S by this compound can significantly impact several key signaling pathways, primarily due to the central role of cathepsin S in antigen presentation and other cellular processes.

MHC Class II Antigen Presentation Pathway

Cathepsin S is a critical enzyme in the processing of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules in antigen-presenting cells (APCs). Inhibition of cathepsin S blocks the final degradation of the CLIP fragment from the MHC class II groove, thereby preventing the loading of antigenic peptides and subsequent presentation to CD4+ T cells.

G MHC Class II Antigen Presentation Pathway cluster_ER Endoplasmic Reticulum cluster_MIIC MIIC Compartment MHCII_Ii MHC Class II + Invariant Chain (Ii) MHCII_LIP22 MHCII-LIP22 MHCII_Ii->MHCII_LIP22 Proteolysis MHCII_LIP10 MHCII-LIP10 MHCII_LIP22->MHCII_LIP10 Proteolysis MHCII_CLIP MHCII-CLIP MHCII_LIP10->MHCII_CLIP Cathepsin S MHCII_Peptide MHCII-Peptide Complex MHCII_CLIP->MHCII_Peptide HLA-DM mediated peptide exchange CatS Cathepsin S HLA_DM HLA-DM Peptide Antigenic Peptide ZVVN Z-Val-Val-Nle-CHN2 ZVVN->CatS Inhibits

Caption: Inhibition of the MHC Class II pathway by Z-Val-Val-Nle-CHN2.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from general methods for the synthesis of peptidyl diazomethyl ketones.

Materials:

  • Z-Val-Val-Nle-OH (protected tripeptide)

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Diazomethane in diethyl ether (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve Z-Val-Val-Nle-OH in anhydrous THF at -15°C.

  • Add N-methylmorpholine and isobutyl chloroformate to the solution and stir for 10 minutes to form the mixed anhydride.

  • Slowly add a freshly prepared ethereal solution of diazomethane to the reaction mixture at -15°C.

  • Allow the reaction to proceed for 1-2 hours at 0°C.

  • Quench the reaction by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterize the purified this compound by NMR and mass spectrometry.

Kinetic Analysis of Irreversible Inhibition of Cathepsin S

This protocol outlines the determination of the second-order rate constant (k_inact/K_I) for the irreversible inhibition of cathepsin S.

Materials:

  • Recombinant human cathepsin S

  • Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC)

  • This compound

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare a working solution of cathepsin S in assay buffer.

  • Inhibition Assay:

    • To the wells of a 96-well plate, add the serially diluted inhibitor solutions.

    • Add the cathepsin S solution to each well to initiate the pre-incubation.

    • Incubate the enzyme and inhibitor for various time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.

    • Following each pre-incubation period, add the fluorogenic substrate to each well to start the reaction.

    • Immediately measure the fluorescence intensity kinetically over a set period (e.g., 15 minutes) with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration and pre-incubation time.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot will give the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I). The ratio k_inact/K_I represents the second-order rate constant of inhibition.

G Workflow for Kinetic Analysis start Start prep Prepare Serial Dilutions of Inhibitor start->prep preinc Pre-incubate Enzyme with Inhibitor at Various Time Points prep->preinc add_sub Add Fluorogenic Substrate preinc->add_sub measure Measure Fluorescence Kinetically add_sub->measure calc_v0 Calculate Initial Velocity (v0) measure->calc_v0 plot1 Plot ln(v0) vs. Time (Determine k_obs) calc_v0->plot1 plot2 Plot k_obs vs. [Inhibitor] plot1->plot2 fit Fit to Michaelis-Menten Equation for Irreversible Inhibitors plot2->fit results Determine k_inact and K_I fit->results end End results->end

Caption: Experimental workflow for determining the kinetic parameters of irreversible inhibition.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of cathepsin S. Its well-defined mechanism of action and its impact on key signaling pathways, particularly MHC class II antigen presentation, make it an invaluable research tool. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and detailed kinetic characterization of this compound, enabling further exploration of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Z-Val-Val-Nle-diazomethylketone in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Val-Nle-diazomethylketone is a potent and specific irreversible inhibitor of cathepsin S, a cysteine protease implicated in various physiological and pathological processes, including immune responses, cancer progression, and angiogenesis.[1] As a member of the peptidyl diazomethyl ketone class of inhibitors, it acts by forming a covalent bond with the active site cysteine of the protease.[2] While in vitro characterization has established its efficacy and selectivity, specific in vivo studies and established protocols for this compound are not extensively documented in publicly available literature.

Therefore, this document provides a comprehensive guide for researchers interested in utilizing this compound for in vivo investigations. The following sections include available in vitro data for this specific compound, a summary of in vivo studies conducted with other cathepsin S inhibitors to serve as a reference for experimental design, a generalized protocol for in vivo administration and analysis, and diagrams illustrating its mechanism of action and a typical experimental workflow.

Data Presentation

In Vitro Profile of this compound

The following table summarizes the known in vitro characteristics of this compound, emphasizing its primary target and selectivity.

CompoundTargetClassEfficacySource
This compoundCathepsin SPeptidyl diazomethyl ketone380 times more effective in inactivating cathepsin S than cathepsin L.[1]
Representative In Vivo Studies of Other Cathepsin S Inhibitors

Due to the limited availability of specific in vivo data for this compound, this table presents findings from studies on other cathepsin S inhibitors. This information can guide the design of in vivo experiments, including the selection of animal models, dosing regimens, and relevant endpoints.

CompoundAnimal ModelDosageAdministration RouteKey In Vivo EffectsSource
Clik60Murine model of Sjögren's syndrome0.1 mg/mouse/dayIntraperitonealBlocked lymphocytic infiltration, abrogated the rise in serum autoantibodies, and led to recovery from autoimmune manifestations.[3]
Dipeptidyl nitrile inhibitorMurine MC38 syngeneic and MCF7 xenograft tumor models100 mg/kgNot specifiedSignificantly reduced tumor volume.[4]
CSI-75Murine models of multiple sclerosis (EAE) and rheumatoid arthritis (CIA)Not specifiedOralSignificantly reduced disease score in both models.[5]
LY3000328Healthy male human volunteersUp to 300 mg (single dose)OralTransient decrease in plasma cathepsin S activity followed by a prolonged increase in plasma cathepsin S mass.[6]

Mechanism of Action of this compound

This compound functions as an irreversible inhibitor of cathepsin S. The diazomethyl ketone moiety acts as a "warhead" that covalently modifies the active site cysteine residue of the enzyme, thereby permanently inactivating it.

cluster_0 Inhibition of Cathepsin S Z-Val-Val-Nle-DMK This compound Active_Cathepsin_S Active Cathepsin S (with Cys25 residue) Z-Val-Val-Nle-DMK->Active_Cathepsin_S Binds to active site Inactive_Complex Irreversibly Inactivated Cathepsin S Complex Active_Cathepsin_S->Inactive_Complex Covalent modification of Cys25

Mechanism of irreversible inhibition of Cathepsin S.

Experimental Protocols

The following is a generalized protocol for in vivo studies using a cathepsin S inhibitor like this compound. This protocol should be adapted based on the specific research question, animal model, and preliminary in vitro and in vivo tolerability studies.

Animal Model Selection
  • Autoimmune Disease Models: For studying the role of cathepsin S in autoimmunity, models such as Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis or Collagen-Induced Arthritis (CIA) for rheumatoid arthritis are commonly used.[5]

  • Cancer Models: To investigate the impact on tumor growth and metastasis, syngeneic or xenograft tumor models are appropriate.[4]

  • General Considerations: The choice of animal model should be justified by the expression and known function of cathepsin S in the pathology of the chosen disease model.

Compound Formulation and Administration
  • Solubility: Peptidyl diazomethyl ketones can have poor aqueous solubility. It is crucial to determine an appropriate vehicle for in vivo administration. Common vehicles include PBS, DMSO, or a combination of solvents like DMSO and polyethylene glycol (PEG). A thorough solubility and stability assessment in the chosen vehicle is required.

  • Route of Administration:

    • Intraperitoneal (i.p.) injection: This route is often used for initial in vivo studies and has been employed for cathepsin S inhibitors like Clik60.[3]

    • Oral gavage: For assessing the potential of a compound as an oral therapeutic, this route is necessary. Formulation may need to be optimized for oral bioavailability.[5]

    • Subcutaneous (s.c.) or Intravenous (i.v.) injection: These routes can also be considered depending on the desired pharmacokinetic profile.

  • Dosage and Dosing Frequency:

    • A dose-ranging study should be performed to determine the optimal dose that provides target engagement without significant toxicity.

    • The dosing frequency will depend on the half-life of the compound and the desired duration of target inhibition.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating a cathepsin S inhibitor.

cluster_1 In Vivo Efficacy Workflow A Animal Model Selection & Acclimatization B Disease Induction (e.g., immunization, tumor cell implantation) A->B C Randomization & Grouping (Vehicle vs. Inhibitor) B->C D Treatment Administration (Specified dose and route) C->D E Monitoring (e.g., clinical score, tumor volume) D->E F Endpoint Analysis E->F G Histopathology F->G H Biomarker Analysis (e.g., cytokine levels, antibody titers) F->H I Pharmacokinetic/ Pharmacodynamic Analysis F->I

Generalized workflow for an in vivo efficacy study.

Endpoint Analysis
  • Efficacy Assessment:

    • Autoimmune Models: Monitor clinical signs of disease (e.g., paralysis in EAE, paw swelling in CIA).

    • Cancer Models: Measure tumor volume and weight. Assess metastasis if applicable.

  • Histopathology: Collect relevant tissues (e.g., spleen, lymph nodes, tumor, affected organs) for histological analysis to assess inflammation, tissue damage, or changes in tumor morphology.

  • Biomarker Analysis:

    • Measure levels of relevant cytokines (e.g., IFN-γ, IL-2) in serum or tissue homogenates.[3]

    • Determine titers of disease-specific autoantibodies in serum.[3]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

    • PK: Measure the concentration of the compound in plasma and tissues over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

    • PD: Assess target engagement by measuring the activity of cathepsin S in tissues or peripheral blood mononuclear cells (PBMCs) ex vivo.

Safety and Toxicology

  • Preliminary toxicity studies are essential to determine the maximum tolerated dose (MTD).

  • Monitor animals for signs of toxicity, including weight loss, changes in behavior, and any adverse clinical signs.

  • At the end of the study, major organs should be collected for histopathological examination to identify any potential organ toxicity.

Conclusion

References

Application Notes and Protocols: Z-Val-Val-Nle-diazomethylketone in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Val-Nle-diazomethylketone is a potent, irreversible inhibitor of cysteine proteases, particularly effective against cathepsins.[1][2] As a member of the peptidyl diazomethyl ketone class of compounds, it acts as a specific inactivator of thiol proteinases.[1][2] This inhibitor is a valuable tool in studying the roles of specific cysteine proteases in various physiological and pathological processes. Its high efficacy and specificity make it a crucial reagent in drug discovery and development, particularly in research areas involving immune responses, cancer, and neurodegenerative disorders.

These application notes provide a comprehensive guide to preparing and utilizing stock solutions of this compound in Dimethyl Sulfoxide (DMSO), ensuring reproducible and reliable experimental outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueSource(s)
Molecular Weight 487.60 g/mol [2]
Physical Form White to off-white powder[2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[3][4]
Recommended Stock Solution Concentration 10 mM[3]
Storage of Powder -20°C to -80°C[5]
Storage of Stock Solution -20°C to -80°C in aliquots[5]
Typical Working Concentration 1-100 µM in cell-based assays[3]
Final DMSO Concentration in Assay ≤ 0.5% to avoid cytotoxicity[5]

Mechanism of Action: Irreversible Inhibition of Cysteine Proteases

This compound irreversibly inhibits cysteine proteases through a specific covalent modification of the active site cysteine residue. The catalytic mechanism of cysteine proteases involves a nucleophilic attack by the thiolate ion of the active site cysteine on the carbonyl carbon of the peptide substrate. The diazomethyl ketone moiety of the inhibitor mimics the substrate and is attacked by the active site cysteine. This leads to the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme.

G cluster_enzyme Cysteine Protease Active Site Cys Active Site Cysteine (Cys-SH) Intermediate Thioester Intermediate Cys->Intermediate Forms His Histidine (His) Inhibitor This compound Inhibitor->Cys Nucleophilic Attack Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Intermediate->Inactive_Enzyme Irreversible Alkylation

Figure 1. Mechanism of irreversible inhibition of cysteine proteases.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of the inhibitor powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.876 mg of the compound (Molecular Weight = 487.6 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock solution from 4.876 mg, add 1 ml of DMSO.

  • Mixing: Vortex the solution gently until the powder is completely dissolved.[6] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[5] When stored properly, the stock solution should be stable for up to 6 months.

Safety Precautions:
  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle the powdered compound in a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact with the solution.[6]

  • Dispose of all waste materials according to your institution's guidelines for chemical waste.

Application: In Vitro Cathepsin S Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound against Cathepsin S in a cell-free system.

Experimental Workflow Diagram:

G Start Start Prepare_Reagents Prepare Reagents: - Cathepsin S Enzyme - Assay Buffer - Fluorogenic Substrate - this compound dilutions Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Positive Control (Enzyme + Substrate) - Negative Control (Buffer + Substrate) - Inhibitor Wells Prepare_Reagents->Plate_Setup Add_Inhibitor Add serial dilutions of This compound to wells Plate_Setup->Add_Inhibitor Add_Enzyme Add Cathepsin S enzyme to positive control and inhibitor wells Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate at room temperature (e.g., 15-30 minutes) Add_Enzyme->Incubate_1 Add_Substrate Add fluorogenic substrate to all wells to initiate the reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (e.g., 30-60 minutes) Add_Substrate->Incubate_2 Measure_Fluorescence Measure fluorescence intensity (e.g., Ex/Em = 400/505 nm) Incubate_2->Measure_Fluorescence Data_Analysis Analyze data: - Calculate % inhibition - Determine IC50 value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for a Cathepsin S inhibition assay.

Protocol 2: Cell-Based Assay for Cathepsin S Inhibition

This protocol outlines a general procedure for evaluating the efficacy of this compound in a cellular context.

Materials:

  • Cells expressing Cathepsin S (e.g., macrophage cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell lysis buffer

  • Cathepsin S activity assay kit (containing a suitable fluorogenic substrate)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is below 0.5%.[5] Include a vehicle control with the same final concentration of DMSO.

  • Incubation: Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control. Incubate for a predetermined time (e.g., 1-4 hours) to allow for inhibitor uptake and interaction with the target enzyme.

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse them according to the instructions of the Cathepsin S activity assay kit.

  • Activity Measurement: Measure the Cathepsin S activity in the cell lysates using the fluorogenic substrate provided in the assay kit, following the manufacturer's protocol.

  • Data Analysis: Determine the percentage of Cathepsin S inhibition for each concentration of the inhibitor compared to the vehicle control.

Conclusion

This compound is a powerful tool for studying cysteine proteases. Proper preparation and handling of its DMSO stock solution are critical for obtaining accurate and reproducible results. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this inhibitor in their studies.

References

Application Notes and Protocols for Cathepsin S Inhibition using Z-Val-Val-Nle-diazomethylketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is essential for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T cells, thereby initiating an adaptive immune response. Due to its pivotal role in immune regulation and its activity at neutral pH, cathepsin S has emerged as a significant therapeutic target for various autoimmune diseases, inflammatory disorders, and certain cancers.

Z-Val-Val-Nle-diazomethylketone is a potent and selective irreversible inhibitor of cathepsin S. As a peptidyl diazomethylketone, it acts by forming a covalent bond with the active site cysteine residue of the enzyme, leading to its inactivation. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for the effective inhibition of cathepsin S in various experimental settings.

Quantitative Data Summary

InhibitorTarget EnzymeParameterValueReference
Z-Leu-Leu-Nle-CHN₂Cathepsin Sk₂ₙ𝒹 (second-order rate constant of inactivation)4.6 x 10⁶ M⁻¹s⁻¹ (at 1 nM)[1]
Z-Val-Val-Nle-CHN₂Cathepsin S vs. Cathepsin LRelative Inactivation Efficacy>300-fold more effective against Cathepsin S[1]

Based on the high second-order rate constant of the structurally similar Z-Leu-Leu-Nle-CHN₂, it can be inferred that This compound is a highly potent irreversible inhibitor of cathepsin S, likely exhibiting effective inhibition in the low nanomolar range. The optimal concentration for complete and specific inhibition in a given experimental system should be determined empirically using the protocols outlined below.

Signaling Pathway: MHC Class II Antigen Presentation

Cathepsin S plays a critical role in the MHC class II antigen presentation pathway. The following diagram illustrates the key steps and the point of intervention for this compound.

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome Endosome/Lysosome MHC_II MHC Class II (αβ) MHC_Ii_complex αβ-Ii Complex MHC_II->MHC_Ii_complex Ii Invariant Chain (Ii) Ii->MHC_Ii_complex MHC_Ii_complex_endo αβ-Ii Complex MHC_Ii_complex->MHC_Ii_complex_endo Trafficking MHC_CLIP αβ-CLIP Complex MHC_Ii_complex_endo->MHC_CLIP Ii Degradation CatS Cathepsin S CatS->MHC_Ii_complex_endo CLIP CLIP Fragment MHC_Peptide αβ-Peptide Complex MHC_CLIP->MHC_Peptide Peptide Loading Antigen Exogenous Antigen Peptide Antigenic Peptide Antigen->Peptide Proteolysis Peptide->MHC_CLIP HLA_DM HLA-DM HLA_DM->MHC_CLIP Cell_Surface Cell Surface (Antigen Presentation to CD4+ T-cell) MHC_Peptide->Cell_Surface Transport to Cell Surface Inhibitor Z-Val-Val-Nle- diazomethylketone Inhibitor->CatS Inhibition

Caption: Role of Cathepsin S in MHC Class II Antigen Presentation and its Inhibition.

Experimental Protocols

In Vitro Enzymatic Assay for Determining Inhibitor Potency (kᵢₙₐ꜀ₜ / Kᵢ)

This protocol outlines the determination of the inactivation kinetics of this compound against purified cathepsin S.

Materials:

  • Recombinant human cathepsin S (active)

  • This compound

  • Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC or Ac-KQKLR-AMC)

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 5 mM DTT, pH 6.5

  • DMSO (for inhibitor stock solution)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm)

Protocol:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of working concentrations (e.g., 1 nM to 1 µM).

  • Enzyme Preparation: Dilute the active cathepsin S in Assay Buffer to a final concentration of approximately 2-5 nM.

  • Inhibition Reaction:

    • In a microcentrifuge tube, pre-incubate the diluted cathepsin S with an equal volume of the various inhibitor concentrations at 37°C.

    • At specific time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

  • Activity Measurement:

    • Immediately add the aliquot from the inhibition reaction to a well of the 96-well plate containing the fluorogenic substrate (final concentration e.g., 50 µM) in Assay Buffer.

    • The final volume in each well should be 100-200 µL.

    • Immediately measure the fluorescence intensity over time (kinetic read) for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) for each time point and inhibitor concentration.

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln(vᵢ/v₀), where vᵢ is the velocity at a given pre-incubation time and v₀ is the velocity at time 0) against the pre-incubation time.

    • The negative of the slope of this plot gives the apparent first-order rate constant (kₒᵦₛ).

    • Plot the kₒᵦₛ values against the corresponding inhibitor concentrations.

    • For an irreversible inhibitor following a two-step mechanism, this plot should be hyperbolic. The maximal rate of inactivation (kᵢₙₐ꜀ₜ) is the Vmax of this plot, and the inhibitor concentration at half-maximal inactivation rate is the inhibition constant (Kᵢ). The second-order rate constant (kᵢₙₐ꜀ₜ / Kᵢ) can be determined from the initial slope of this plot.

Cell-Based Assay for Determining Optimal Inhibitor Concentration

This protocol describes how to determine the effective concentration of this compound for inhibiting intracellular cathepsin S activity in a relevant cell line (e.g., B-cells, macrophages, or dendritic cells).

Materials:

  • Antigen-presenting cell line (e.g., Raji B-cells, THP-1 monocytes differentiated into macrophages)

  • This compound

  • Cell culture medium appropriate for the cell line

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail (without cysteine protease inhibitors)

  • Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC)

  • Assay Buffer (as in 4.1)

  • 96-well cell culture plates

  • 96-well black microplates

  • Fluorometric plate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well cell culture plate at an appropriate density and allow them to adhere or stabilize overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 10 nM to 10 µM) in fresh cell culture medium. Include a vehicle control (DMSO).

    • Incubate the cells for a desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, centrifuge the plate (if using suspension cells) and remove the supernatant.

    • Wash the cells once with cold PBS.

    • Add 50-100 µL of Cell Lysis Buffer to each well and incubate on ice for 30 minutes with gentle agitation.

  • Lysate Collection:

    • Centrifuge the plate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cell lysate) to a fresh 96-well black microplate.

  • Activity Measurement:

    • Add the fluorogenic cathepsin S substrate to each well containing the cell lysate to a final concentration of 50 µM.

    • Immediately measure the fluorescence intensity over time (kinetic read) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of cathepsin S activity relative to the vehicle control against the inhibitor concentration.

    • The concentration of this compound that results in the desired level of inhibition (e.g., 90-95% for near-complete inhibition) can be considered the optimal concentration for subsequent cell-based experiments. An EC₅₀ value can also be determined from the dose-response curve.

Experimental Workflow Diagrams

Workflow for In Vitro Potency Determination

in_vitro_workflow prep Prepare Inhibitor Dilutions and Enzyme Solution preincubation Pre-incubate Cathepsin S with Inhibitor at 37°C prep->preincubation sampling Take Aliquots at Different Time Points preincubation->sampling activity_assay Measure Residual Enzyme Activity with Fluorogenic Substrate sampling->activity_assay data_analysis Calculate kobs and Plot against [Inhibitor] to determine kinact and Ki activity_assay->data_analysis

Caption: Workflow for determining the in vitro inactivation kinetics of the inhibitor.

Workflow for Cell-Based Optimal Concentration Determination

cell_based_workflow cell_seeding Seed Antigen-Presenting Cells in a 96-well Plate inhibitor_treatment Treat Cells with a Range of Inhibitor Concentrations cell_seeding->inhibitor_treatment incubation Incubate for a Defined Period (e.g., 2-24 hours) inhibitor_treatment->incubation cell_lysis Lyse Cells and Collect the Supernatant incubation->cell_lysis activity_measurement Measure Cathepsin S Activity in Lysates cell_lysis->activity_measurement dose_response Generate Dose-Response Curve to Determine EC50 activity_measurement->dose_response

Caption: Workflow for determining the optimal inhibitor concentration in a cell-based assay.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of cathepsin S. The optimal concentration for effective inhibition is likely in the low nanomolar range for in vitro assays and may vary in cell-based systems depending on cell type, inhibitor incubation time, and experimental endpoint. The provided protocols offer a robust framework for researchers to empirically determine the optimal working concentration of this inhibitor for their specific research needs. Careful execution of these experiments will ensure reliable and reproducible results in the investigation of cathepsin S function and the development of novel therapeutics targeting this important enzyme.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Z-Val-Val-Nle-diazomethylketone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. A key feature of apoptosis is the activation of a family of cysteine proteases known as caspases. Z-Val-Val-Nle-diazomethylketone, more commonly known as Z-VAD-FMK, is a cell-permeant, irreversible pan-caspase inhibitor. It effectively blocks apoptosis by binding to the catalytic site of most caspases, preventing the proteolytic cascade that leads to cell death.[1] These characteristics make Z-VAD-FMK an invaluable tool in apoptosis research.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in a cell population. When used in conjunction with specific fluorescent probes, it can distinguish between viable, apoptotic, and necrotic cells. A common method involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.[2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing Z-VAD-FMK as an inhibitor of apoptosis and its subsequent analysis by flow cytometry.

Signaling Pathways

The process of apoptosis is broadly divided into two main pathways: the extrinsic and intrinsic pathways. Both converge on the activation of executioner caspases, which are the primary targets of Z-VAD-FMK.

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding transmembrane death receptors (e.g., Fas, TNFR1).[4][5] This ligation leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. Active caspase-8 then directly activates downstream executioner caspases, such as caspase-3.

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, including DNA damage, growth factor withdrawal, or oxidative stress.[6][7] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.[5][7] Active caspase-9, in turn, activates executioner caspases like caspase-3.

Z-VAD-FMK, as a pan-caspase inhibitor, blocks the activity of both initiator (caspase-8 and -9) and executioner (caspase-3, -6, -7) caspases, thereby inhibiting apoptosis induced by either the extrinsic or intrinsic pathway.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR1) death_ligand->death_receptor caspase8 Pro-caspase-8 death_receptor->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-caspase-3 active_caspase8->caspase3 cellular_stress Intracellular Stress (e.g., DNA Damage) bcl2_proteins Bax/Bak Activation cellular_stress->bcl2_proteins mitochondrion Mitochondrion bcl2_proteins->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Pro-caspase-9 cytochrome_c->caspase9 active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis zvad Z-VAD-FMK zvad->active_caspase8 Inhibits zvad->active_caspase9 Inhibits zvad->active_caspase3 Inhibits

Caption: General overview of the extrinsic and intrinsic apoptosis pathways and the inhibitory action of Z-VAD-FMK.

Data Presentation

The following tables summarize quantitative data from representative studies on the inhibition of apoptosis by Z-VAD-FMK, as analyzed by flow cytometry.

Table 1: Inhibition of Etoposide-Induced Apoptosis in Human Granulosa Cells by Z-VAD-FMK [8]

Treatment Group% Viable Cells (Annexin V- / PI-)% Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control95.2 ± 1.53.1 ± 0.81.7 ± 0.7
Etoposide (50 µg/mL)55.4 ± 3.235.8 ± 2.58.8 ± 1.9
Etoposide (50 µg/mL) + Z-VAD-FMK (50 µM)85.7 ± 2.110.2 ± 1.64.1 ± 1.1
Z-VAD-FMK (50 µM)94.8 ± 1.83.5 ± 0.91.7 ± 0.6

Table 2: Effect of Z-VAD-FMK on Apoptosis in Primary Effusion Lymphoma (PEL) Cells [9]

Treatment Group% Apoptotic Cells (Annexin V+)
Control5.2 ± 0.5
1,25(OH)2D3 (10 nM)28.4 ± 2.1
1,25(OH)2D3 (10 nM) + Z-VAD-FMK (20 µM)12.1 ± 1.3
Z-VAD-FMK (20 µM)6.1 ± 0.7

Table 3: Inhibition of DIM-Induced Apoptosis in U937 Leukemia Cells by Z-VAD-FMK [10]

Treatment Group% Apoptotic Cells (Annexin V+) at 12h% Apoptotic Cells (Annexin V+) at 24h
Control4.5 ± 0.65.1 ± 0.8
DIM (80 µM)25.3 ± 2.245.8 ± 3.5
DIM (80 µM) + Z-VAD-FMK (20 µM)9.8 ± 1.115.2 ± 1.9
Z-VAD-FMK (20 µM)5.0 ± 0.75.5 ± 0.9

Experimental Protocols

Protocol 1: Induction of Apoptosis with Etoposide and Inhibition by Z-VAD-FMK

This protocol describes the induction of apoptosis in a cell line (e.g., Jurkat, U937, or adherent cells like HeLa) using the topoisomerase II inhibitor etoposide, and the inhibition of this process with Z-VAD-FMK.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Etoposide (stock solution in DMSO)[11]

  • Z-VAD-FMK (stock solution in DMSO)[1]

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[2][12]

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a suitable culture vessel. For adherent cells, seed them to be 70-80% confluent at the time of treatment.

  • Z-VAD-FMK Pre-treatment: To the wells designated for caspase inhibition, add Z-VAD-FMK to a final concentration of 10-50 µM.[13][14] Incubate for 1-2 hours at 37°C in a humidified CO2 incubator.

  • Induction of Apoptosis: Add etoposide to the appropriate wells to a final concentration of 1-50 µM.[11][13][14] The optimal concentration should be determined empirically for the specific cell line.

  • Incubation: Incubate the cells for a period of 4-24 hours. The incubation time will depend on the cell type and the desired stage of apoptosis to be observed.

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a conical tube.

    • Adherent cells: Gently aspirate the culture medium (which may contain detached apoptotic cells) and collect it in a conical tube. Wash the adherent cells with PBS and then detach them using a gentle cell scraper or a non-enzymatic cell dissociation solution. Combine these cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

start Start seed_cells Seed Cells (0.5-1x10^6 cells/mL) start->seed_cells pretreat Pre-treat with Z-VAD-FMK (10-50 µM, 1-2h) seed_cells->pretreat induce Induce Apoptosis (e.g., Etoposide, 4-24h) pretreat->induce harvest Harvest Cells induce->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V & PI (15 min, RT, dark) wash->stain analyze Flow Cytometry Analysis stain->analyze end End analyze->end

Caption: Experimental workflow for apoptosis inhibition and flow cytometry analysis.

Mandatory Visualizations

Logical Relationship Diagram

cluster_conditions Experimental Conditions cluster_cellular_events Cellular Events cluster_detection Flow Cytometry Detection cluster_outcomes Cell Populations apoptosis_inducer Apoptosis Inducer (e.g., Etoposide) caspase_activation Caspase Activation apoptosis_inducer->caspase_activation caspase_inhibitor Z-VAD-FMK caspase_inhibitor->caspase_activation Inhibits ps_externalization Phosphatidylserine Externalization caspase_activation->ps_externalization membrane_permeabilization Membrane Permeabilization caspase_activation->membrane_permeabilization annexin_v Annexin V Staining ps_externalization->annexin_v pi_staining Propidium Iodide Staining membrane_permeabilization->pi_staining early_apoptotic Early Apoptotic (Annexin V+ / PI-) annexin_v->early_apoptotic late_apoptotic Late Apoptotic/Necrotic (Annexin V+ / PI+) annexin_v->late_apoptotic pi_staining->late_apoptotic viable Viable (Annexin V- / PI-)

References

Application Notes and Protocols: Studying MHC Class II Processing with Z-Val-Val-Nle-diazomethylketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Histocompatibility Complex (MHC) class II molecules are pivotal in the adaptive immune response, presenting processed extracellular antigens to CD4+ T helper cells. The intricate process of antigen processing and loading onto MHC class II molecules within the endosomal-lysosomal pathway is tightly regulated by a series of proteases. Among these, cathepsin S, a cysteine protease, plays a critical role in the final stages of invariant chain (Ii) degradation, a chaperone molecule that initially occupies the peptide-binding groove of newly synthesized MHC class II molecules. Complete degradation of the invariant chain is a prerequisite for the loading of antigenic peptides.

Z-Val-Val-Nle-diazomethylketone is a potent and selective irreversible inhibitor of cathepsin S. Its specificity makes it an invaluable tool for elucidating the precise role of cathepsin S in MHC class II antigen processing and for screening potential immunomodulatory drugs that target this pathway. By inhibiting cathepsin S, this compound leads to the accumulation of an intermediate fragment of the invariant chain, known as the 10 kDa C-terminal fragment (LIP10), and the class II-associated invariant chain peptide (CLIP), thereby preventing the loading of antigenic peptides and their subsequent presentation on the cell surface. These application notes provide detailed protocols for utilizing this compound to study MHC class II processing in vitro.

Data Presentation

The following tables summarize quantitative data on the effects of cathepsin S inhibition on MHC class II antigen processing. While specific quantitative data for this compound is limited in publicly available literature, the data presented is representative of the effects observed with potent and selective cathepsin S inhibitors.

Table 1: Effect of Cathepsin S Inhibition on Invariant Chain Fragment Accumulation

Cell TypeInhibitor (Concentration)Duration of TreatmentFold Increase in LIP10 FragmentReference
A20 (Murine B-cell lymphoma)Cathepsin S Inhibitor (1 µM)24 hours5.2 ± 0.8(Illustrative)
Human B-LCLCathepsin S Inhibitor (10 µM)18 hours4.5 ± 0.6(Illustrative)
Murine Splenic B cellsCathepsin S Inhibitor (5 µM)12 hours6.1 ± 1.1(Illustrative)

Table 2: Effect of Cathepsin S Inhibition on Antigen Presentation and T-cell Activation

Antigen Presenting CellAntigenT-cell LineInhibitor (Concentration)% Inhibition of T-cell ProliferationReference
A20OvalbuminOT-IICathepsin S Inhibitor (1 µM)78 ± 5(Illustrative)
Human B-LCLTetanus ToxoidHuman CD4+ T-cell cloneCathepsin S Inhibitor (10 µM)85 ± 7(Illustrative)
Murine Dendritic CellsHen Egg LysozymeHEL-specific T-cell hybridomaCathepsin S Inhibitor (5 µM)92 ± 4(Illustrative)

Experimental Protocols

Protocol 1: Inhibition of Invariant Chain Degradation in B-cells

This protocol details the treatment of a B-cell line with this compound to assess the accumulation of the LIP10 invariant chain fragment by Western blot.

Materials:

  • B-cell line (e.g., A20, Raji)

  • Complete RPMI-1640 medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody: anti-Invariant Chain (CD74) antibody (recognizing the C-terminus)

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate B-cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.

    • Incubate cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate proteins on a 15% SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Invariant Chain antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and capture the image using a chemiluminescence imaging system.

    • Analyze the band intensity corresponding to the LIP10 fragment (approximately 10 kDa).

Protocol 2: In Vitro Antigen Presentation Assay

This protocol describes how to assess the effect of this compound on the ability of antigen-presenting cells (APCs) to process and present a specific antigen to CD4+ T-cells.

Materials:

  • Antigen-presenting cells (APCs) (e.g., splenocytes, dendritic cells, or a relevant cell line)

  • CD4+ T-cell line or hybridoma specific for a known antigen (e.g., OT-II T-cells for ovalbumin)

  • The specific antigen (e.g., ovalbumin protein)

  • This compound

  • Complete cell culture medium

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

  • 96-well flat-bottom culture plates

Procedure:

  • APC Treatment and Antigen Pulsing:

    • Plate APCs at 1 x 10^5 cells/well in a 96-well plate.

    • Pre-treat APCs with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours at 37°C.

    • Add the specific antigen (e.g., ovalbumin at 100 µg/mL) to the wells and incubate for an additional 6-8 hours.

  • Co-culture with T-cells:

    • Wash the APCs twice with culture medium to remove excess inhibitor and antigen.

    • Add 2 x 10^5 CD4+ T-cells to each well.

    • Co-culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Measurement of T-cell Proliferation:

    • Using [3H]-thymidine:

      • Pulse the co-culture with 1 µCi of [3H]-thymidine per well for the final 18 hours of incubation.

      • Harvest the cells onto a filter mat using a cell harvester.

      • Measure the incorporated radioactivity using a scintillation counter.

    • Using CFSE:

      • Label T-cells with CFSE before adding them to the co-culture.

      • After co-culture, harvest the cells and stain for a T-cell marker (e.g., CD4).

      • Analyze CFSE dilution by flow cytometry as a measure of cell proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition of T-cell proliferation relative to the vehicle-treated control.

Mandatory Visualizations

MHC_Class_II_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome Endo-lysosomal Compartment MHCII MHC Class II (αβ) MHCII_Ii MHCII-Ii Complex MHCII->MHCII_Ii Ii Invariant Chain (Ii) Ii->MHCII_Ii MHCII_CLIP MHCII-CLIP MHCII_Ii->MHCII_CLIP Ii Degradation MHCII_Ii->MHCII_CLIP Antigen Exogenous Antigen Peptides Antigenic Peptides Antigen->Peptides Proteolysis pMHCII Peptide-MHCII Peptides->pMHCII CLIP CLIP Fragment MHCII_CLIP->pMHCII Peptide Exchange (HLA-DM) Surface Cell Surface pMHCII->Surface CatS Cathepsin S CatS->MHCII_CLIP Final Ii Cleavage Inhibitor This compound Inhibitor->CatS Inhibits TCR T-cell Receptor Surface->TCR Antigen Presentation

Caption: MHC Class II antigen processing and presentation pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_coculture Co-culture cluster_readout Readout APCs Antigen Presenting Cells (APCs) Inhibitor This compound (or Vehicle) APCs->Inhibitor Antigen Antigen (e.g., Ovalbumin) Inhibitor->Antigen Treated_APCs Treated & Pulsed APCs Antigen->Treated_APCs CoCulture APC : T-cell Co-culture Treated_APCs->CoCulture WesternBlot Western Blot for Invariant Chain Fragments Treated_APCs->WesternBlot FlowCytometry Flow Cytometry for surface pMHCII Treated_APCs->FlowCytometry T_cells Antigen-specific CD4+ T-cells T_cells->CoCulture Proliferation T-cell Proliferation Assay ([3H]-thymidine or CFSE) CoCulture->Proliferation

Caption: Experimental workflow for studying the effect of this compound on antigen presentation.

Troubleshooting & Optimization

Technical Support Center: Z-Val-Val-Nle-diazomethylketone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Val-Val-Nle-diazomethylketone, a potent and irreversible inhibitor of cathepsins, particularly cathepsin S. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an irreversible inhibitor of thiol proteinases, with a particularly high potency for cathepsin S.[1][2] The diazomethylketone functional group forms a covalent bond with the active site cysteine residue of the target cathepsin, leading to its irreversible inactivation.[3][4] This mechanism-based inhibition is highly specific and efficient.

Q2: How should I prepare and store this compound?

A2: this compound is typically a white to off-white powder. For experimental use, it is recommended to prepare a stock solution in an organic solvent such as DMSO. The solubility in DMSO is reported to be greater than 10 mM. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the recommended working concentration for this inhibitor in cell-based assays?

A3: The optimal working concentration of this compound will vary depending on the cell type, cell density, and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Based on similar peptide inhibitors like Z-VAD-FMK, a starting concentration range of 10-100 µM can be considered.[5][6]

Q4: I am not seeing the expected inhibition of cathepsin S activity. What could be the issue?

A4: There are several potential reasons for a lack of inhibition:

  • Inhibitor Instability: Diazomethylketones can be unstable in aqueous solutions, especially at non-optimal pH.[1] Ensure that the inhibitor is added to the assay medium shortly before the experiment.

  • Incorrect pH: The stability and activity of the inhibitor can be pH-dependent.[1] Ensure the pH of your experimental buffer is compatible with the inhibitor.

  • Insufficient Incubation Time: As an irreversible inhibitor, this compound requires time to covalently modify the enzyme. Ensure sufficient pre-incubation of the inhibitor with the cells or enzyme before adding the substrate.

  • Cell Permeability: While many peptide-based inhibitors are cell-permeable, efficiency can vary. If working with whole cells, ensure the inhibitor is reaching its intracellular target. You may need to optimize incubation time or concentration.

  • Enzyme Concentration: In biochemical assays, a high concentration of the target enzyme may require a correspondingly higher concentration of the inhibitor for effective inactivation.

Q5: Are there any known off-target effects for this compound?

A5: While this compound is a potent cathepsin S inhibitor, the potential for off-target effects should be considered, as is the case with many small molecule inhibitors.[7] Diazomethylketones are reactive species and could potentially interact with other cysteine-containing proteins. It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive control compound, to verify that the observed effects are due to the specific inhibition of the target cathepsin. For the related compound Z-VAD-FMK, off-target effects on proteins like NGLY1 have been reported, leading to cellular autophagy.[8]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no inhibition of cathepsin activity 1. Inhibitor degradation.Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles. Add the inhibitor to aqueous buffers immediately before use.
2. Incorrect inhibitor concentration.Perform a dose-response curve to determine the optimal concentration for your experimental system.
3. Insufficient pre-incubation time.Increase the pre-incubation time of the inhibitor with the enzyme or cells to allow for covalent modification.
4. Sub-optimal assay conditions (e.g., pH).Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor stability. Diazomethylketones are generally more stable at lower pH.[1]
High background signal in fluorescence-based assays 1. Autofluorescence of the inhibitor or cells/lysate.Run a control with the inhibitor alone to measure its intrinsic fluorescence. Include a no-enzyme or no-substrate control to determine the background from the biological sample.
2. Non-specific substrate cleavage.Use a highly specific substrate for the target cathepsin. Consider using a broad-spectrum cysteine protease inhibitor as a negative control to confirm cathepsin-specific activity.
Inconsistent results between experiments 1. Variability in inhibitor stock solution.Prepare larger batches of stock solution and aliquot for single use to ensure consistency.
2. Differences in cell culture conditions.Maintain consistent cell passage numbers, density, and growth conditions.
3. Pipetting errors.Use calibrated pipettes and perform careful and consistent liquid handling.
Observed cytotoxicity at high inhibitor concentrations 1. Off-target effects.Lower the inhibitor concentration and/or reduce the incubation time. Use the lowest effective concentration determined from your dose-response experiment.
2. Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control with the same concentration of solvent.

Quantitative Data Summary

This compound is reported to be a highly potent inhibitor of cathepsin S.

Target Enzyme Reported Potency Reference
Cathepsin S380 times more effective in inactivating cathepsin S than L[1][2]

Experimental Protocols

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general guideline for assessing the inhibitory activity of this compound against purified cathepsin S using a fluorogenic substrate.

Materials:

  • Purified active cathepsin S

  • This compound

  • Cathepsin S-specific fluorogenic substrate (e.g., Z-VVR-AFC)

  • Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

  • DMSO for inhibitor and substrate stock solutions

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO).

    • Prepare the assay buffer and warm it to the desired reaction temperature (e.g., 37°C).

  • Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed amount of purified cathepsin S to each well.

    • Add varying concentrations of this compound (and a vehicle control, DMSO) to the wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes) to allow for irreversible inhibition.

  • Initiate Reaction:

    • Add the fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below the Km for the enzyme.

  • Measure Fluorescence:

    • Immediately begin kinetic measurements of fluorescence intensity using a microplate reader (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[8][9][10] Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Protocol for Cell-Based Cathepsin S Activity Assay

This protocol describes how to measure the activity of intracellular cathepsin S in cultured cells treated with this compound.

Materials:

  • Cultured cells expressing cathepsin S

  • This compound

  • Cell lysis buffer (e.g., provided in commercial kits)[8][9][10]

  • Cathepsin S-specific fluorogenic substrate (e.g., Z-VVR-AFC)

  • 96-well plate (black for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (and a vehicle control) for the desired duration.

  • Cell Lysis:

    • After treatment, wash the cells with PBS.

    • Add chilled cell lysis buffer to each well and incubate on ice for 10-15 minutes.[8][9][10]

  • Assay Reaction:

    • Add the cathepsin S reaction buffer followed by the fluorogenic substrate to each well containing the cell lysate.

  • Measure Fluorescence:

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

    • Measure the end-point fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with lysis buffer and substrate but no cells).

    • Normalize the fluorescence signal to the protein concentration of the cell lysate if desired.

    • Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound experiments.

G cluster_inhibitor Inhibitor Action Inhibitor Z-Val-Val-Nle- diazomethylketone ActiveSite Active Site Cysteine (in Cathepsin S) Inhibitor->ActiveSite Covalent Bonding InactivatedEnzyme Irreversibly Inactivated Cathepsin S ActiveSite->InactivatedEnzyme Inactivation

Mechanism of Irreversible Inhibition

G Start Start Prep Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prep Preinc Pre-incubate Enzyme with Inhibitor Prep->Preinc AddSub Add Fluorogenic Substrate Preinc->AddSub Measure Measure Fluorescence (Kinetic Reading) AddSub->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

In Vitro Enzyme Inhibition Assay Workflow

G Start Start Treat Treat Cells with Inhibitor Start->Treat Lyse Lyse Cells Treat->Lyse AddSub Add Substrate to Cell Lysate Lyse->AddSub Incubate Incubate at 37°C AddSub->Incubate Measure Measure End-point Fluorescence Incubate->Measure End End Measure->End

Cell-Based Cathepsin Activity Assay Workflow

G Problem Inadequate Inhibition? CheckConc Is Inhibitor Concentration Optimal? Problem->CheckConc Yes CheckTime Is Pre-incubation Time Sufficient? CheckConc->CheckTime Yes DoseResp Perform Dose-Response Experiment CheckConc->DoseResp No CheckStab Is Inhibitor Stock Fresh? CheckTime->CheckStab Yes IncTime Increase Pre-incubation Time CheckTime->IncTime No NewStock Prepare Fresh Inhibitor Stock CheckStab->NewStock No Success Problem Resolved CheckStab->Success Yes DoseResp->Success IncTime->Success NewStock->Success

Troubleshooting Logic for Poor Inhibition

References

optimizing Z-Val-Val-Nle-diazomethylketone incubation time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Val-Val-Nle-diazomethylketone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this irreversible cathepsin S inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective irreversible inhibitor of cathepsin S, a cysteine protease.[1][2] It belongs to the class of peptidyl diazomethyl ketones, which are known to inactivate thiol proteinases.[2] While it has similarities to inhibitors of cathepsin L and calpain, it is significantly more effective at inactivating cathepsin S.[2]

Q2: Is this compound a reversible or irreversible inhibitor?

A2: this compound is an irreversible inhibitor. It forms a covalent bond with the target enzyme, leading to permanent inactivation. This is an important consideration for experimental design, particularly when determining incubation times.

Q3: What is the general mechanism of action?

A3: As a diazomethylketone, this compound affinity labels the active site of cathepsin S. The diazomethyl group is a reactive moiety that, following protonation by an acidic residue in the enzyme's active site, forms a highly reactive intermediate that covalently modifies a key cysteine residue, leading to irreversible inhibition.

Q4: How should I reconstitute and store this compound?

A4: this compound is typically provided as a powder. For stock solutions, it is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommendation
No or low inhibition of target activity Inhibitor concentration is too low. Determine the IC50 value for your specific experimental conditions. Start with a concentration range based on published data for similar compounds if available. For initial experiments, a concentration of 10-100 times the expected Ki or IC50 can be used to ensure complete inhibition.
Incubation time is too short. As an irreversible inhibitor, the extent of inhibition is time-dependent. Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate. We recommend a starting pre-incubation time of 30 minutes. Optimization may require a time-course experiment (e.g., 15, 30, 60, 120 minutes).
Inhibitor degradation. Ensure proper storage of the stock solution. Prepare fresh working dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect assay conditions. Verify the pH and buffer composition of your assay. Cathepsin S is active over a broad pH range, but optimal activity is typically between pH 5.5 and 7.5.[3][4]
High background signal Substrate instability or non-enzymatic hydrolysis. Run a control reaction without the enzyme to measure the rate of spontaneous substrate degradation. Subtract this background from your experimental values.
Contaminating protease activity. If using cell lysates or tissue homogenates, consider the presence of other proteases that may cleave the substrate. The high selectivity of this compound for cathepsin S over cathepsin L can be advantageous here.[2]
Inconsistent results between experiments Variability in pre-incubation time. Precisely control the pre-incubation time for all samples and controls. For irreversible inhibitors, even small variations can lead to significant differences in the level of inhibition.
Cell passage number or confluency (for cell-based assays). Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of the experiment, as cathepsin S expression levels may vary.
Incomplete cell lysis (for cell-based assays). Ensure complete cell lysis to release the target enzyme. Use a suitable lysis buffer and protocol. Commercial cathepsin S activity assay kits often provide an optimized lysis buffer.[5][6][7]

Experimental Protocols

In Vitro Cathepsin S Activity Assay (Fluorometric)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Purified recombinant Cathepsin S

  • This compound

  • Cathepsin S substrate (e.g., Z-VVR-AFC)

  • Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and a non-ionic detergent like Brij-35)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).

    • Dilute the purified Cathepsin S in chilled Assay Buffer to the desired working concentration.

    • Prepare the Cathepsin S substrate in Assay Buffer according to the manufacturer's instructions.

  • Pre-incubation:

    • Add the diluted inhibitor solutions (or vehicle control) to the wells of the 96-well plate.

    • Add the diluted Cathepsin S enzyme solution to the wells.

    • Incubate the plate at 37°C for a defined pre-incubation time (e.g., 30 minutes). This allows the irreversible inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the Cathepsin S substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates) in a kinetic mode for a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 1-2 hours at 37°C).[5][6][7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Cell-Based Cathepsin S Inhibition Assay

Materials:

  • Cells expressing Cathepsin S

  • This compound

  • Cell culture medium

  • Lysis Buffer (e.g., provided in a commercial kit or a buffer containing a non-ionic detergent)

  • Cathepsin S substrate

  • Assay Buffer

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) in cell culture medium.

    • Incubate for the desired treatment time (this will depend on the biological question being addressed and may range from a few hours to 24 hours or more).

  • Cell Lysis:

    • After treatment, wash the cells with PBS.

    • Lyse the cells using a suitable Lysis Buffer.[5][6]

    • Incubate on ice for 10-15 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Activity Assay:

    • Determine the protein concentration of the lysates to ensure equal loading.

    • Add a standardized amount of cell lysate to the wells of a 96-well black microplate.

    • Add Assay Buffer to each well.

    • Initiate the reaction by adding the Cathepsin S substrate.

  • Measurement and Analysis:

    • Measure fluorescence as described in the in vitro assay protocol.

    • Normalize the activity to the protein concentration of the lysate.

    • Calculate the percent inhibition relative to the vehicle-treated cells.

Visualizations

G cluster_workflow Experimental Workflow for In Vitro Inhibition prep Reagent Preparation (Inhibitor, Enzyme, Substrate) preinc Pre-incubation: Enzyme + Inhibitor (e.g., 30 min at 37°C) prep->preinc 1. react Reaction Initiation: Add Substrate preinc->react 2. measure Kinetic or Endpoint Fluorescence Measurement react->measure 3. analysis Data Analysis (IC50 Determination) measure->analysis 4.

Caption: Workflow for in vitro inhibition assay.

G cluster_pathway Mechanism of Irreversible Inhibition E Cathepsin S (Active Enzyme) + Cys-SH EI_rev E-I Reversible Complex (Initial Binding) E->EI_rev + I (k_on) I This compound EI_rev->E (k_off) EI_cov E-I Covalent Adduct (Inactive Enzyme) + Cys-S-Inhibitor EI_rev->EI_cov k_inact (Covalent Bond Formation) G cluster_troubleshooting Troubleshooting Logic start Low/No Inhibition Observed check_conc Is Inhibitor Concentration Sufficient? start->check_conc check_time Is Pre-incubation Time Optimal? check_conc->check_time Yes solution_conc Increase Inhibitor Concentration check_conc->solution_conc No check_activity Is Enzyme Active and Substrate Valid? check_time->check_activity Yes solution_time Increase Pre-incubation Time check_time->solution_time No solution_reagents Verify Reagent Quality and Assay Conditions check_activity->solution_reagents No

References

potential off-target effects of Z-Val-Val-Nle-diazomethylketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Z-Val-Val-Nle-diazomethylketone. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary known and potential off-target effects of this compound?

While this compound is designed as a potent caspase inhibitor, researchers should be aware of potential off-target activities, primarily based on data from the structurally and functionally similar pan-caspase inhibitor, Z-VAD-FMK. The most well-documented off-target effect is the inhibition of N-glycanase 1 (NGLY1), which can lead to the induction of autophagy.[1][2][3][4][5] Other potential off-target enzyme classes include cysteine proteases such as cathepsins and calpains.[5]

Q2: My cells treated with this compound are showing increased signs of autophagy. Is this expected?

Yes, this is a potential and documented off-target effect for similar peptide-based caspase inhibitors like Z-VAD-FMK.[1][3][4][5] Inhibition of NGLY1 by these compounds disrupts the endoplasmic reticulum-associated degradation (ERAD) pathway, which can trigger an autophagic response.[1][3][4] If induction of autophagy is a concern for your experimental system, consider using an alternative pan-caspase inhibitor such as Q-VD-OPh, which has been shown not to inhibit NGLY1 or induce autophagy.[2][5]

Q3: How can I differentiate between on-target caspase inhibition and off-target effects in my experiment?

To dissect the specific effects of caspase inhibition versus off-target effects, several control experiments are recommended:

  • Use an alternative inhibitor: As mentioned, Q-VD-OPh can serve as a negative control for NGLY1 inhibition-induced autophagy.[2][5]

  • siRNA knockdown: Use siRNA to specifically knock down the expression of the intended caspase target and compare the phenotype to that observed with this compound treatment.

  • Rescue experiments: If an off-target effect is suspected, attempt to rescue the phenotype by overexpressing the off-target protein (e.g., NGLY1).

Q4: Are there any known quantitative data on the off-target inhibition of this compound?

Direct quantitative data for this compound's off-target activities is limited in publicly available literature. However, extensive data exists for the related compound Z-VAD-FMK, which can serve as a valuable reference. The table below summarizes key quantitative findings for Z-VAD-FMK.

Troubleshooting Guides

Issue: Unexpected Cell Morphology or Viability Changes

Possible Cause: Off-target effects of this compound may be inducing cellular stress, autophagy, or alternative cell death pathways.

Troubleshooting Steps:

  • Confirm Autophagy Induction: Perform an LC3 turnover assay by western blot or immunofluorescence to detect the formation of LC3-II, a marker of autophagosome formation.

  • Assess Lysosomal Function: Use lysosomotropic dyes (e.g., LysoTracker) to monitor lysosomal morphology and acidification, as autophagy can impact lysosomal function.

  • Evaluate ER Stress: Perform western blot analysis for ER stress markers such as BiP, CHOP, and spliced XBP1. Inhibition of NGLY1 can disrupt ERAD and potentially lead to ER stress.[1][3][4]

  • Consider Alternative Inhibitors: Test a structurally different caspase inhibitor to see if the same phenotype is observed.

Issue: Inconsistent or Unexplained Experimental Results

Possible Cause: Off-target effects may be confounding the interpretation of your data by affecting signaling pathways unrelated to apoptosis.

Troubleshooting Steps:

  • Pathway Analysis: Investigate signaling pathways known to be affected by the potential off-targets. For example, NGLY1 inhibition can impact the transcription factor Nrf1.[1]

  • Dose-Response Curve: Perform a detailed dose-response analysis to determine the lowest effective concentration of this compound for caspase inhibition in your system. Higher concentrations are more likely to produce off-target effects.[6]

  • Proteomic Analysis: For a comprehensive view, consider a proteomics approach to identify changes in protein expression or post-translational modifications in response to the inhibitor.

Quantitative Data on Off-Target Effects of Z-VAD-FMK

The following table summarizes quantitative data on the off-target effects of Z-VAD-FMK, a compound structurally related to this compound. This data can be used as a reference for potential off-target liabilities.

Off-Target ParameterCell LineConcentration of Z-VAD-FMKObserved EffectReference
NGLY1 Activity K562 cells10 µMSignificant inhibition of NGLY1 activity as measured by a ddVenus reporter assay.[1]
Autophagy Induction HEK 293 cells50 µMSignificant increase in GFP-LC3 puncta after 72 hours of treatment.[5]
Caspase Inhibition (IC50) Various0.0015 - 5.8 µMInhibits various caspases in vitro.

Experimental Protocols

Protocol 1: Assessment of Autophagy Induction by GFP-LC3 Puncta Formation

Objective: To determine if this compound induces autophagy in cultured cells.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK 293) on glass coverslips in a 24-well plate.

    • Transfect cells with a GFP-LC3 expression vector using a suitable transfection reagent.

    • Allow cells to express the protein for 24-48 hours.

  • Inhibitor Treatment:

    • Treat cells with the desired concentration of this compound or Z-VAD-FMK (e.g., 50 µM) and a vehicle control (DMSO).

    • Include a positive control for autophagy induction (e.g., starvation or rapamycin).

    • Incubate for various time points (e.g., 24, 48, 72 hours).

  • Fixation and Imaging:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS and mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

    • Image cells using a fluorescence microscope.

  • Quantification:

    • Count the number of GFP-LC3 puncta per cell in at least 50 cells per condition.

    • An increase in the number of puncta indicates the formation of autophagosomes.

Protocol 2: N-glycanase 1 (NGLY1) Activity Assay

Objective: To assess the inhibitory effect of this compound on NGLY1 activity.

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture cells (e.g., K562) and treat with this compound or a control inhibitor for the desired time.

    • Harvest cells and prepare cell lysates in a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysates.

  • Enzymatic Reaction:

    • Use a commercially available NGLY1 activity assay kit or a fluorescently labeled glycoprotein substrate.

    • Incubate a defined amount of cell lysate with the substrate in the presence of various concentrations of the inhibitor.

  • Detection and Analysis:

    • Measure the fluorescence or other signal generated by the cleavage of the substrate over time.

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor for NGLY1.

Visualizations

a cluster_1 Cytosol Misfolded_Glycoprotein Misfolded Glycoprotein NGLY1 NGLY1 Misfolded_Glycoprotein->NGLY1 Export ERAD_Pathway ER-Associated Degradation (ERAD) Proteasome Proteasome Ubiquitinated_Protein Ubiquitinated Protein NGLY1->Ubiquitinated_Protein Deglycosylation Autophagosome Autophagosome NGLY1->Autophagosome Inhibition of NGLY1 leads to induction Ubiquitinated_Protein->Proteasome Degradation Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Z_VAD_FMK Z-Val-Val-Nle- diazomethylketone (or Z-VAD-FMK) Z_VAD_FMK->NGLY1 Inhibition

Caption: Off-target inhibition of NGLY1 by this compound disrupts ERAD, leading to autophagy.

b Start Start: Unexpected cellular phenotype observed with Z-V-V-N-diazomethylketone Is_Autophagy_Suspected Is autophagy suspected? (e.g., vacuole formation) Start->Is_Autophagy_Suspected Perform_LC3_Assay Perform GFP-LC3 puncta assay or LC3-II Western blot Is_Autophagy_Suspected->Perform_LC3_Assay Yes Investigate_Other_Off_Targets Investigate other potential off-targets (cathepsins, calpains) Is_Autophagy_Suspected->Investigate_Other_Off_Targets No Puncta_Increased LC3 puncta/LC3-II increased? Perform_LC3_Assay->Puncta_Increased Use_Alternative_Inhibitor Use alternative inhibitor (e.g., Q-VD-OPh) Puncta_Increased->Use_Alternative_Inhibitor Yes On_Target_Effect Conclusion: Phenotype is likely an on-target caspase-mediated effect Puncta_Increased->On_Target_Effect No Phenotype_Persists Phenotype persists? Use_Alternative_Inhibitor->Phenotype_Persists Off_Target_Effect_Confirmed Conclusion: Phenotype is likely due to off-target effect on NGLY1 Phenotype_Persists->Off_Target_Effect_Confirmed No Phenotype_Persists->On_Target_Effect Yes

Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.

References

interpreting unexpected results with Z-Val-Val-Nle-diazomethylketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Val-Val-Nle-diazomethylketone, a potent, irreversible inhibitor of Cathepsin S.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a peptidyl diazomethylketone that acts as a specific and irreversible inhibitor of thiol proteinases, with high potency for Cathepsin S (CTSS). The diazomethylketone moiety forms a covalent bond with the active site cysteine residue of the protease, leading to its inactivation. This inhibitor is significantly more effective at inactivating Cathepsin S compared to other cathepsins, such as Cathepsin L[1].

Q2: What are the main applications of this compound in research?

Due to its role in inhibiting Cathepsin S, this compound is primarily used in studies related to immunology and inflammatory diseases. Cathepsin S is crucial for the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells. By inhibiting Cathepsin S, this compound can block the presentation of antigens to T-helper cells, making it a valuable tool for studying autoimmune diseases and modulating immune responses.

Q3: How should I reconstitute and store this compound?

This compound is typically supplied as a powder. For experimental use, it should be reconstituted in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability.

Troubleshooting Unexpected Results

Problem 1: Incomplete or no inhibition of Cathepsin S activity.

  • Possible Cause 1: Inhibitor degradation.

    • Solution: Ensure the compound has been stored correctly at -20°C and that the stock solution has not undergone multiple freeze-thaw cycles. Prepare fresh stock solution from powder if degradation is suspected.

  • Possible Cause 2: Incorrect inhibitor concentration.

    • Solution: Verify the calculations for your working dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Possible Cause 3: High enzyme or substrate concentration.

    • Solution: As an irreversible inhibitor, this compound's efficacy can be influenced by the concentration of its target. Ensure that the enzyme and substrate concentrations in your assay are within the recommended range.

Problem 2: Observed off-target effects or unexpected cellular responses.

  • Possible Cause 1: Inhibition of other proteases.

    • Solution: While highly selective for Cathepsin S, at higher concentrations, off-target inhibition of other cysteine proteases like Cathepsin L may occur[1]. Reduce the inhibitor concentration to the lowest effective dose. If off-target effects are still suspected, consider using a structurally different Cathepsin S inhibitor as a control.

  • Possible Cause 2: Non-specific cytotoxicity.

    • Solution: Peptidyl diazomethylketones can exhibit cytotoxicity at high concentrations or after prolonged exposure. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiment to assess the inhibitor's impact on cell health.

  • Possible Cause 3: Interference with other signaling pathways.

    • Solution: Cathepsin S has roles in various signaling pathways. Inhibition of its activity may lead to unexpected downstream effects. Review the literature on Cathepsin S signaling to understand potential pathway interactions in your model system.

Data Presentation

Selectivity Profile of this compound

Target EnzymeRelative EfficacyReference
Cathepsin SHigh[1]
Cathepsin L380-fold less effective than against Cathepsin S[1]

Experimental Protocols

General Protocol for Inhibition of Cathepsin S in a Cell-Based Assay

  • Cell Culture: Plate your cells of interest (e.g., antigen-presenting cells like B-cells or dendritic cells) at the desired density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a fresh dilution of this compound from a frozen stock in pre-warmed cell culture medium to the desired final concentration. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated samples.

  • Inhibitor Treatment: Pre-incubate the cells with the diluted inhibitor or vehicle control for a recommended period (typically 1-2 hours) to allow for cell permeability and target engagement.

  • Cellular Stimulation: After pre-incubation, apply the stimulus of interest (e.g., an antigen or an inflammatory cytokine like IFN-γ) to the cells.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Harvest the cells or supernatant for downstream analysis. This could include Western blotting for MHC class II-associated invariant chain processing, flow cytometry for surface marker expression, or an ELISA for cytokine secretion.

Visualizations

Cathepsin_S_Signaling_Pathways cluster_MHC MHC Class II Antigen Presentation cluster_PAR2 Protease-Activated Receptor 2 (PAR2) Signaling cluster_IL6 IL-6 Trans-Signaling cluster_KEAP1 KEAP1-NRF2 Pathway Ii Invariant Chain (Ii) CLIP CLIP fragment Ii->CLIP Processing MHC_II MHC Class II CLIP->MHC_II Binds to Peptide Antigenic Peptide MHC_II->Peptide Peptide Loading T_Cell T-Helper Cell Activation Peptide->T_Cell Presentation PAR2 PAR2 G_Protein G-Protein Signaling PAR2->G_Protein Activation Inflammation Inflammation G_Protein->Inflammation IL6R IL-6 Receptor (IL-6R) sIL6R Soluble IL-6R (sIL-6R) IL6R->sIL6R Cleavage gp130 gp130 sIL6R->gp130 Binds IL-6 and JAK_STAT JAK/STAT Pathway gp130->JAK_STAT Activation KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Degradation ARE Antioxidant Response Element NRF2->ARE Activation CTSS Cathepsin S CTSS->Ii Cleaves CTSS->PAR2 Cleaves and Activates CTSS->IL6R Cleaves CTSS->KEAP1 Promotes degradation of Inhibitor Z-Val-Val-Nle- diazomethylketone Inhibitor->CTSS Inhibits Experimental_Workflow start Start: Cell Seeding prep Prepare Inhibitor and Controls start->prep pretreat Pre-treat cells with Inhibitor/Vehicle prep->pretreat stimulate Apply Experimental Stimulus pretreat->stimulate incubate Incubate for a defined period stimulate->incubate harvest Harvest Cells/Supernatant incubate->harvest analysis Downstream Analysis (e.g., Western, FACS, ELISA) harvest->analysis end End: Data Interpretation analysis->end Troubleshooting_Tree cluster_inhibition Inhibition Issues cluster_off_target Off-Target/Toxicity Issues unexpected_result Unexpected Result Observed? no_inhibition Incomplete/No Inhibition unexpected_result->no_inhibition Yes off_target Unexpected Cellular Effects unexpected_result->off_target Yes check_reagents Check Reagent Stability (Fresh Stock?) no_inhibition->check_reagents Yes check_conc Verify Concentrations (Dose-response?) check_reagents->check_conc If stable viability_assay Perform Cell Viability Assay off_target->viability_assay Yes reduce_conc Reduce Inhibitor Concentration viability_assay->reduce_conc If cytotoxic

References

dealing with inconsistent results using Z-Val-Val-Nle-diazomethylketone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Z-VAD-FMK

A Note on Compound Terminology: The compound "Z-Val-Val-Nle-diazomethylketone" as mentioned is not a commonly recognized pan-caspase inhibitor. This guide pertains to the widely used irreversible pan-caspase inhibitor, Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK) , which is likely the intended reagent for experiments involving the inhibition of apoptosis. Inconsistent results often arise from specific handling and experimental design choices when using this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Z-VAD-FMK and how does it work?

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor. It functions by covalently binding to the catalytic site of caspases, the key proteases involved in the execution phase of apoptosis. The fluoromethylketone (FMK) group forms a thioether bond with the cysteine residue in the active site of the caspase, thereby irreversibly inactivating the enzyme.

Q2: My Z-VAD-FMK solution is cloudy or has precipitated. What should I do?

This typically indicates that the compound has come out of solution. Z-VAD-FMK is highly hydrophobic and has limited solubility in aqueous media.

  • Immediate Action: Gently warm the solution to 37°C for a few minutes and vortex to redissolve the compound.

  • Prevention: Ensure the final concentration of the solvent (typically DMSO) in your cell culture medium is maintained at a low level (usually <0.5%) to prevent precipitation. Prepare fresh dilutions from a concentrated stock for each experiment.

Q3: I am not observing any inhibition of apoptosis. What are the possible reasons?

Several factors could contribute to a lack of apoptotic inhibition:

  • Insufficient Concentration: The effective concentration of Z-VAD-FMK can vary significantly between cell types and the nature of the apoptotic stimulus. A dose-response experiment is recommended to determine the optimal concentration.

  • Timing of Treatment: Z-VAD-FMK must be present before the activation of caspases. For most experimental setups, pre-incubation of cells with Z-VAD-FMK for 1-2 hours before inducing apoptosis is recommended.

  • Cell Death Mechanism: If the observed cell death is not caspase-dependent (e.g., necrosis, necroptosis), Z-VAD-FMK will not be effective. It is crucial to confirm the mode of cell death.

  • Compound Degradation: Z-VAD-FMK is sensitive to repeated freeze-thaw cycles and prolonged storage at 4°C once in solution. Aliquot stock solutions and store them at -20°C or -80°C.

Q4: I am observing unexpected cytotoxicity with my Z-VAD-FMK treatment. Why is this happening?

While generally considered non-toxic at effective concentrations, Z-VAD-FMK can induce cytotoxicity under certain conditions:

  • High Concentrations: Concentrations significantly above the required inhibitory level can have off-target effects.

  • Solvent Toxicity: The vehicle, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration is within a tolerable range for your specific cell line.

  • Induction of Necroptosis: In some cell lines, inhibiting caspases can switch the cell death pathway from apoptosis to necroptosis, a form of programmed necrosis. This can be investigated by using an inhibitor of necroptosis, such as Necrostatin-1, in conjunction with Z-VAD-FMK.

Troubleshooting Guide for Inconsistent Results

Issue Potential Cause Recommended Solution
High variability between replicate experiments. 1. Inconsistent timing of Z-VAD-FMK addition relative to the apoptotic stimulus.2. Incomplete dissolution of Z-VAD-FMK in media.3. Degradation of Z-VAD-FMK stock solution.1. Standardize pre-incubation time (e.g., 1 hour) before adding the stimulus.2. Visually inspect for precipitation after dilution; vortex and warm if necessary.3. Use a fresh aliquot of the stock solution for each experiment.
Partial inhibition of apoptosis. 1. Sub-optimal concentration of Z-VAD-FMK.2. Apoptotic stimulus is too potent.3. A caspase-independent cell death pathway is also activated.1. Perform a dose-response curve (e.g., 10 µM, 20 µM, 50 µM, 100 µM).2. Reduce the concentration or duration of the apoptotic stimulus.3. Investigate other cell death pathways (e.g., using markers for necroptosis or autophagy).
Inconsistent results with different cell lines. Cell lines have varying sensitivities to apoptotic stimuli and different levels of caspase expression.The optimal concentration and pre-incubation time for Z-VAD-FMK must be empirically determined for each cell line.

Quantitative Data Summary

Table 1: Recommended Working Concentrations for Z-VAD-FMK

Application Typical Concentration Range Solvent
In vitro Caspase Inhibition (Cell Culture) 10 - 100 µM DMSO
In vitro Caspase Activity Assays (Purified Enzyme) 1 - 10 µM DMSO

| In vivo Studies | 1 - 10 mg/kg | DMSO, PEG, or other appropriate vehicle |

Table 2: Stability of Z-VAD-FMK Solutions

Storage Condition Solvent Recommended Stability
-20°C or -80°C DMSO Up to 6 months (protect from light)
4°C DMSO Up to 1 week (use with caution)

| Room Temperature in Aqueous Media | Cell Culture Media | A few hours (prepare fresh) |

Detailed Experimental Protocols

Protocol 1: General Procedure for Inhibiting Apoptosis in Cell Culture

  • Prepare Z-VAD-FMK Stock Solution: Dissolve Z-VAD-FMK powder in sterile DMSO to create a 10-50 mM stock solution. Aliquot into single-use tubes and store at -20°C.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Pre-incubation with Z-VAD-FMK: Dilute the Z-VAD-FMK stock solution directly into fresh culture medium to achieve the desired final concentration (e.g., 20 µM). Remove the old medium from the cells and replace it with the Z-VAD-FMK-containing medium.

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Induction of Apoptosis: Add the apoptotic stimulus (e.g., staurosporine, TNF-α) directly to the medium already containing Z-VAD-FMK. Include appropriate controls (untreated cells, cells with stimulus only, cells with Z-VAD-FMK only).

  • Assay for Apoptosis: After the desired incubation period with the apoptotic stimulus, assess apoptosis using a suitable method, such as Annexin V/PI staining followed by flow cytometry, or a TUNEL assay.

Protocol 2: Western Blot for Caspase-3 Cleavage

  • Treat Cells: Follow steps 1-5 from Protocol 1.

  • Cell Lysis: After treatment, collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for cleaved Caspase-3. Also, probe for a loading control such as β-actin or GAPDH.

  • Detection: Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A reduction in the cleaved Caspase-3 band in the Z-VAD-FMK treated samples indicates successful inhibition.

Visualizations

G cluster_workflow Experimental Workflow for Apoptosis Inhibition prep_stock Prepare Z-VAD-FMK Stock in DMSO pre_incubate Pre-incubate Cells with Z-VAD-FMK (1-2h) prep_stock->pre_incubate seed_cells Seed Cells in Culture Plate seed_cells->pre_incubate induce_apoptosis Add Apoptotic Stimulus pre_incubate->induce_apoptosis assay Assess Apoptosis (e.g., Annexin V) induce_apoptosis->assay

Caption: Workflow for using Z-VAD-FMK to inhibit apoptosis.

G cluster_pathway Mechanism of Z-VAD-FMK Action stimulus Apoptotic Stimulus (e.g., TNF-α, UV) procaspases Pro-caspases (Inactive) stimulus->procaspases triggers activation active_caspases Active Caspases procaspases->active_caspases cleavage apoptosis Apoptosis active_caspases->apoptosis executes zvad Z-VAD-FMK zvad->inhibition

Caption: Z-VAD-FMK inhibits the activation of caspases.

G cluster_troubleshooting Troubleshooting Logic for No Apoptosis Inhibition start Issue: No Inhibition of Apoptosis check_conc Is Z-VAD-FMK concentration optimal? start->check_conc check_timing Was pre-incubation time sufficient? check_conc->check_timing No solution_conc Solution: Perform dose-response experiment check_conc->solution_conc Yes check_pathway Is cell death caspase-dependent? check_timing->check_pathway No solution_timing Solution: Pre-incubate for 1-2h before stimulus check_timing->solution_timing Yes solution_pathway Solution: Investigate alternative death pathways (e.g., necroptosis) check_pathway->solution_pathway No

Caption: Decision tree for troubleshooting failed experiments.

effect of serum on Z-Val-Val-Nle-diazomethylketone activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cathepsin inhibitor Z-Val-Val-Nle-diazomethylketone, particularly concerning its use in the presence of serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic, irreversible inhibitor of certain cysteine proteases. It is particularly effective as an inactivator of cathepsin S, showing significantly higher potency against cathepsin S compared to cathepsin L.[1] It belongs to the class of peptidyl diazomethyl ketones, which are known to be specific inactivators of thiol proteinases.[1]

Q2: How does this compound inhibit its target?

This compound acts as an irreversible inhibitor. The diazomethylketone "warhead" forms a covalent bond with the active site cysteine residue of the target cathepsin, leading to its inactivation. This mechanism-based inhibition is highly specific to the catalytic mechanism of the targeted protease.

Q3: What are the potential effects of serum on the activity of this compound in my cell culture experiments?

  • Protein Binding: Peptide-based inhibitors can bind to abundant serum proteins, such as albumin.[2] This binding can reduce the free concentration of the inhibitor available to interact with its target enzyme in the cells.[2]

  • Proteolytic Degradation: Serum contains a variety of proteases that could potentially degrade the peptide backbone of this compound, reducing its effective concentration over time.

  • Presence of Endogenous Inhibitors: Serum naturally contains endogenous inhibitors of proteases. While these may not directly interact with the inhibitor, they can affect the overall proteolytic balance in the culture medium.

Q4: Should I conduct my experiments in the presence or absence of serum?

The decision to include serum in your experiment depends on your specific research question and cell type.

  • Serum-Free Conditions: For short-term experiments focused on the direct effects of the inhibitor on cellular targets, using serum-free media can provide a more controlled environment and eliminate the confounding factors introduced by serum.

  • Serum-Containing Conditions: If you are studying long-term effects or using cells that require serum for viability and growth, including serum is necessary. However, you may need to optimize the inhibitor concentration and incubation time to account for the potential effects of serum.

Q5: What is a recommended starting concentration for this compound in cell culture?

The optimal concentration will vary depending on the cell type, experimental conditions, and the specific cathepsin being targeted. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Based on general knowledge of similar inhibitors, a starting range of 1-50 µM can be considered.

Troubleshooting Guides

Issue 1: Reduced or No Inhibitory Effect Observed in the Presence of Serum

Potential Cause Troubleshooting Step
Serum Protein Binding: The inhibitor may be binding to proteins in the serum, reducing its effective concentration.1. Increase Inhibitor Concentration: Perform a dose-response experiment with increasing concentrations of the inhibitor in serum-containing medium to overcome the binding effect. 2. Reduce Serum Concentration: If your cells can tolerate it, try reducing the percentage of serum in your culture medium. 3. Pre-incubation: Pre-incubate the cells with the inhibitor in serum-free medium for a short period before adding serum-containing medium.
Inhibitor Degradation: Proteases in the serum may be degrading the inhibitor.1. Replenish Inhibitor: For long-term experiments, consider replenishing the inhibitor at regular intervals. 2. Use Protease Inhibitor Cocktail: While potentially confounding, the addition of a broad-spectrum protease inhibitor cocktail (that does not target your enzyme of interest) to the serum could be tested, though this should be done with caution and appropriate controls.
Incorrect Inhibitor Preparation: The inhibitor may not have been dissolved or stored properly.1. Check Solubility: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium. 2. Proper Storage: Store the stock solution at -20°C or -80°C as recommended by the manufacturer and avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent Results Between Experiments

Potential Cause Troubleshooting Step
Variability in Serum Batches: Different lots of serum can have varying compositions of proteins and other factors.1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of serum to ensure consistency. 2. Lot Testing: If you must switch lots, it is advisable to test the new lot to ensure it does not significantly alter your experimental outcomes.
Cell Health and Density: The physiological state of the cells can influence their response to the inhibitor.1. Consistent Cell Seeding: Ensure that cells are seeded at the same density for all experiments. 2. Monitor Cell Viability: Regularly check cell viability to ensure that the observed effects are not due to general cytotoxicity.

Experimental Protocols

Protocol 1: Determination of the Effective Concentration of this compound in Cell Culture

  • Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO. A typical stock concentration is 10-50 mM.

  • Serial Dilutions: Prepare a series of dilutions of the inhibitor in your desired culture medium (with or without serum). It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours).

  • Endpoint Analysis: After incubation, assess the activity of the target cathepsin using a suitable activity assay (e.g., a fluorogenic substrate-based assay) or analyze a downstream marker of cathepsin activity.

  • Data Analysis: Plot the cathepsin activity against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Protocol 2: Western Blot Analysis of a Downstream Marker of Cathepsin Activity

  • Cell Treatment: Treat cells with the determined effective concentration of this compound as described in Protocol 1.

  • Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the downstream marker of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative change in the downstream marker upon inhibitor treatment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results prep_cells Prepare Cells treat_cells Treat Cells with Inhibitor prep_cells->treat_cells prep_inhibitor Prepare Inhibitor Stock prep_inhibitor->treat_cells activity_assay Cathepsin Activity Assay treat_cells->activity_assay western_blot Western Blot treat_cells->western_blot analyze_data Data Analysis activity_assay->analyze_data western_blot->analyze_data

Caption: Experimental workflow for testing this compound.

troubleshooting_logic start Reduced Inhibitor Activity in Serum? cause1 Potential Cause: Serum Protein Binding start->cause1 cause2 Potential Cause: Inhibitor Degradation start->cause2 cause3 Potential Cause: Incorrect Preparation start->cause3 solution1a Increase Inhibitor Concentration cause1->solution1a solution1b Reduce Serum Concentration cause1->solution1b solution2a Replenish Inhibitor Regularly cause2->solution2a solution3a Verify Solubility and Storage cause3->solution3a

Caption: Troubleshooting logic for reduced inhibitor activity in serum.

References

Validation & Comparative

A Comparative Guide to Two Potent Protease Inhibitors: Z-Val-Val-Nle-diazomethylketone and Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a specific enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used peptidyl inhibitors: Z-Val-Val-Nle-diazomethylketone, a potent cathepsin inhibitor, and Z-VAD-FMK, a broad-spectrum caspase inhibitor.

This publication aims to deliver an objective comparison of their performance, supported by available experimental data. We will delve into their mechanisms of action, target specificities, and provide detailed experimental protocols for their application in key cellular assays.

At a Glance: Key Differences

FeatureThis compoundZ-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone)
Primary Target Class Cysteine CathepsinsCaspases
Primary Mechanism Irreversible inhibitor of thiol proteinasesIrreversible pan-caspase inhibitor
Key Applications Study of cathepsin S and L function, antigen presentation, and other cathepsin-mediated processes.Induction and inhibition of apoptosis, studies of inflammasome activation and necroptosis.
Reactive Group DiazomethylketoneFluoromethylketone

In-Depth Analysis: Mechanism of Action and Target Specificity

This compound is a peptidyl diazomethylketone that functions as an irreversible inhibitor of thiol proteinases.[1] Its primary targets are members of the cathepsin family, with a particularly high potency for cathepsin S.[2] One study reported it to be over 300 times more effective at inactivating cathepsin S than cathepsin L.[3] Cathepsins are proteases found in lysosomes that are involved in various physiological processes, including protein degradation, antigen presentation, and prohormone processing. The diazomethylketone reactive group forms a covalent bond with the active site cysteine of the target protease, leading to its irreversible inactivation.

Z-VAD-FMK , on the other hand, is a cell-permeable, irreversible pan-caspase inhibitor.[4] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death) and inflammation.[4] Z-VAD-FMK's peptide sequence (Val-Ala-Asp) is recognized by the active site of multiple caspases, and its fluoromethylketone (FMK) group forms a covalent adduct with the catalytic cysteine residue, thereby irreversibly inhibiting their activity.[5] It is known to potently inhibit a range of human caspases, including caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[4] This broad-spectrum activity makes it a powerful tool for studying caspase-dependent signaling pathways.

Quantitative Performance Data

The following tables summarize the available quantitative data on the inhibitory activity of both compounds. A significant data gap exists for the activity of this compound against caspases, reflecting its primary use as a cathepsin inhibitor.

Table 1: Inhibitory Activity of this compound against Cathepsins

TargetInhibitory Constant (k_inact / K_i) or IC50SpeciesNotes
Cathepsin SHighly potent; >300-fold more effective than against Cathepsin L[3]Not SpecifiedSecond-order rate constant (k2nd) for inactivation of cathepsin S by a similar diazomethylketone, Z-Leu-Leu-Nle-CHN2, was 4.6 x 10^6 M-1s-1.[3]
Cathepsin LLess potent than against Cathepsin S[3]Not Specified---
Thiol ProteinasesGeneral inactivator[1]Not Specified---

Table 2: Inhibitory Activity of Z-VAD-FMK against Caspases

Target CaspaseIC50 (nM)Species
Caspase-1Low nanomolar range[6]Human
Caspase-30.2 nM[7]Human
Caspase-4Low nanomolar range[6]Human
Caspase-5Low nanomolar range[6]Human
Caspase-6Potent inhibition[7]Human
Caspase-70.3 nM[7]Human
Caspase-8Potent inhibition[6]Human
Caspase-9Potent inhibition[6]Human
Caspase-10Potent inhibition[6]Human

Note: IC50 values can vary depending on the experimental conditions.

Off-Target Effects and Other Considerations

A crucial aspect of using any inhibitor is understanding its potential off-target effects.

This compound , as a general inhibitor of thiol proteinases, may have off-target effects on other cysteine proteases beyond cathepsins. The reactivity of the diazomethylketone group is a key factor in its mechanism.[8]

Z-VAD-FMK , while a potent caspase inhibitor, has been shown to have several off-target effects. It can inhibit other cysteine proteases, including cathepsins and calpains.[9][10] Furthermore, Z-VAD-FMK has been reported to inhibit peptide:N-glycanase (NGLY1), which can induce autophagy.[11][12] A significant consideration when using Z-VAD-FMK is its ability to induce necroptosis, a form of programmed necrosis, in some cell types when apoptosis is blocked.[13][14] This occurs because the inhibition of caspase-8 by Z-VAD-FMK can lead to the activation of the RIPK1/RIPK3 pathway.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing these inhibitors.

Protocol 1: Inhibition of Apoptosis using Z-VAD-FMK

This protocol describes the use of Z-VAD-FMK to inhibit apoptosis in a cell culture model.

1. Materials:

  • Cells of interest
  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
  • Z-VAD-FMK (stock solution in DMSO, typically 10-50 mM)
  • Complete cell culture medium
  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
  • Flow cytometer or fluorescence microscope

2. Procedure:

  • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
  • Prepare working solutions of Z-VAD-FMK in complete culture medium. A typical final concentration is 20-50 µM. It is crucial to include a vehicle control (DMSO) at the same final concentration as the Z-VAD-FMK treatment.
  • Pre-incubate the cells with the Z-VAD-FMK working solution or vehicle control for 1-2 hours at 37°C in a CO2 incubator.
  • Add the apoptosis-inducing agent to the wells containing Z-VAD-FMK or vehicle control.
  • Incubate the cells for the desired time period to allow for apoptosis induction (typically 4-24 hours).
  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
  • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells. A reduction in the percentage of Annexin V-positive cells in the Z-VAD-FMK treated group compared to the vehicle control indicates inhibition of apoptosis.

Protocol 2: Induction of Necroptosis using Z-VAD-FMK

This protocol details how to induce necroptosis in susceptible cell lines by co-treatment with a death receptor ligand and Z-VAD-FMK.

1. Materials:

  • Necroptosis-susceptible cell line (e.g., L929, HT-29)
  • TNF-α (Tumor Necrosis Factor-alpha)
  • Z-VAD-FMK (stock solution in DMSO)
  • Necrostatin-1 (optional, as a specific inhibitor of necroptosis for control)
  • Complete cell culture medium
  • Cell viability assay (e.g., CellTiter-Glo®, propidium iodide staining)

2. Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.
  • Prepare working solutions of TNF-α, Z-VAD-FMK, and Necrostatin-1 (if used) in complete culture medium. Typical final concentrations are 10-100 ng/mL for TNF-α, 20-50 µM for Z-VAD-FMK, and 10-50 µM for Necrostatin-1.
  • If using Necrostatin-1, pre-incubate cells with it for 1 hour.
  • Add Z-VAD-FMK to the appropriate wells and incubate for 1 hour.
  • Add TNF-α to the wells. The experimental groups should include:
  • Untreated control
  • TNF-α alone
  • Z-VAD-FMK alone
  • TNF-α + Z-VAD-FMK
  • TNF-α + Z-VAD-FMK + Necrostatin-1 (to confirm necroptosis)
  • Incubate for 12-24 hours.
  • Assess cell viability using a suitable method. A significant decrease in cell viability in the TNF-α + Z-VAD-FMK group, which is rescued by Necrostatin-1, indicates the induction of necroptosis.[15]

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways.

Apoptosis_Inhibition Apoptotic Stimulus Apoptotic Stimulus Pro-caspases Pro-caspases Apoptotic Stimulus->Pro-caspases Activation Active Caspases Active Caspases Pro-caspases->Active Caspases Cleavage Apoptosis Apoptosis Active Caspases->Apoptosis Execution Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Pro-caspases Inhibits cleavage

Mechanism of apoptosis inhibition by Z-VAD-FMK.

Necroptosis_Induction TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I TNFR1->Complex I Caspase-8 Caspase-8 Complex I->Caspase-8 Activation RIPK1 RIPK1 Complex I->RIPK1 Caspase-8->RIPK1 Cleavage/Inhibition RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore formation Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Inhibition

Induction of necroptosis by TNF-α in the presence of Z-VAD-FMK.

Conclusion

This compound and Z-VAD-FMK are both valuable tools for researchers, but their applications are distinct due to their differing target specificities. This compound is a highly potent and selective inhibitor of cathepsin S, making it ideal for studies focused on the roles of this specific protease. In contrast, Z-VAD-FMK is a broad-spectrum caspase inhibitor, widely used to study and manipulate apoptosis and related cell death pathways.

Researchers must be mindful of the potential off-target effects of both inhibitors, particularly the ability of Z-VAD-FMK to inhibit other proteases and to induce necroptosis under certain conditions. The choice between these two inhibitors should be guided by the specific scientific question and the primary enzyme target of interest. The experimental protocols and data provided in this guide are intended to assist researchers in making an informed decision and in designing rigorous and well-controlled experiments.

References

Comparative Performance Analysis: Z-Val-Val-Nle-diazomethylketone as a Selective Inhibitor of Cathepsin S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Z-Val-Val-Nle-diazomethylketone (Z-VVN-DMK) against two closely related cysteine proteases, cathepsin S and cathepsin L. The data and protocols presented herein are intended to assist researchers in evaluating the suitability of this inhibitor for studies requiring selective targeting of cathepsin S.

Introduction to this compound

This compound is a peptide-based irreversible inhibitor belonging to the diazomethylketone class. These compounds act by forming a covalent bond with the active site cysteine residue of target proteases, leading to their inactivation. The peptide sequence (Val-Val-Nle) is designed to confer specificity towards the S2 and S3 subsites of the target cathepsins.

Quantitative Comparison of Inhibitory Potency

InhibitorTarget EnzymeRelative Inactivation Efficiency
This compound Cathepsin S>300-fold higher than for Cathepsin L[1]
Cathepsin LBaseline

Note: A higher inactivation efficiency indicates a more potent inhibition of the target enzyme. The data clearly demonstrates the pronounced selectivity of this compound for cathepsin S over cathepsin L.[1]

Experimental Protocols

To enable researchers to independently verify and expand upon these findings, the following detailed protocols for determining the kinetic parameters of irreversible inhibition are provided.

Protocol 1: Determination of the Second-Order Rate Constant (kinact/Ki) for Irreversible Inhibition

This protocol is designed to measure the rate of enzyme inactivation by this compound.

Materials:

  • Recombinant human cathepsin S (active)

  • Recombinant human cathepsin L (active)

  • This compound

  • Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC)

  • Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Inhibitor Solvent: DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Activate recombinant cathepsin S and cathepsin L by incubating in Assay Buffer for 15 minutes at 37°C.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these into Assay Buffer to achieve the desired final concentrations.

  • Inactivation Reaction:

    • In a 96-well plate, add a fixed concentration of the activated enzyme (e.g., 1 nM final concentration) to wells containing different concentrations of the inhibitor.

    • Incubate the enzyme-inhibitor mixture at 37°C.

  • Activity Measurement:

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from the inactivation reaction.

    • Immediately add the aliquots to wells containing the appropriate fluorogenic substrate (at a concentration equal to its Km value) in Assay Buffer.

    • Measure the rate of substrate hydrolysis (increase in fluorescence over time) using a microplate reader (Excitation/Emission wavelengths appropriate for the chosen substrate, e.g., ~380 nm/460 nm for AMC).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

    • The slope of the resulting line will be the pseudo-first-order rate constant (kobs).

    • Plot kobs versus the inhibitor concentration.

    • For a one-step irreversible inhibition mechanism, this plot should be linear. The slope of this line represents the second-order rate constant (kinact/Ki).

Visualizations

Experimental Workflow for Determining Inhibitor Selectivity

G cluster_prep Preparation cluster_incubation Inactivation cluster_measurement Measurement cluster_analysis Data Analysis prep_enzyme Activate Cathepsin S & L incubate Incubate Enzyme with Inhibitor (Time Course) prep_enzyme->incubate prep_inhibitor Prepare Z-VVN-DMK Dilutions prep_inhibitor->incubate prep_substrate Prepare Fluorogenic Substrates measure Measure Residual Enzyme Activity (Substrate Hydrolysis) prep_substrate->measure incubate->measure Aliquots at different times plot1 Plot ln(Activity) vs. Time to get k_obs measure->plot1 plot2 Plot k_obs vs. [Inhibitor] to get k_inact/K_i plot1->plot2 compare Compare k_inact/K_i for Cathepsin S vs. Cathepsin L plot2->compare

Caption: Workflow for determining the selectivity of this compound.

References

A Comparative Guide to Cathepsin S Inhibitors in Research: Z-Val-Val-Nle-diazomethylketone versus RO5461111

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Cathepsin S inhibitors used in research: Z-Val-Val-Nle-diazomethylketone and RO5461111. The information presented is collated from experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction to the Compared Products

This compound , also known as Z-VVN-DMK, is a cell-permeable, irreversible inhibitor of the cysteine protease family, with high selectivity for Cathepsin S.[1] Its mechanism of action involves the diazomethylketone moiety, which forms a covalent bond with the active site cysteine residue of the enzyme, leading to its inactivation. This inhibitor is primarily utilized as a research tool to investigate the physiological and pathological roles of Cathepsin S.

RO5461111 is a potent, highly specific, and orally active competitive antagonist of Cathepsin S. It has been investigated for its therapeutic potential in autoimmune diseases, such as systemic lupus erythematosus (SLE).[2][3] By inhibiting Cathepsin S, RO5461111 effectively blocks the processing of the invariant chain (Ii) associated with MHC class II molecules, thereby impeding antigen presentation and the subsequent activation of T and B cells.[2][3]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of this compound and RO5461111 based on available experimental data.

ParameterThis compoundRO5461111Reference
Target Cathepsin SCathepsin S[1][2]
Inhibition Type IrreversibleCompetitive[1][2]
Potency Over 300 times more effective in inactivating Cathepsin S than Cathepsin L. A similar compound, Z-Leu-Leu-Nle-CHN2, has a second-order rate constant (k2nd) of 4.6 x 10(6) M-1s-1.Human Cathepsin S IC50: 0.4 nMMurine Cathepsin S IC50: 0.5 nM[2][4]
Cellular Activity Significantly inhibits IFNγ-induced upregulation of MHC class II molecules (HLA-DR).Reduces activation of spleen dendritic cells and subsequent expansion and activation of CD4+ T cells and CD4/CD8 double-negative T cells.[2]

Table 1: In Vitro Characteristics and Potency

Study TypeAnimal ModelCompoundDosing RegimenKey FindingsReference
AutoimmunityMRL-Fas(lpr) mice (Lupus model)RO5461111Oral administration- Reduced activation of spleen dendritic cells.- Decreased expansion and activation of CD4+ and double-negative T cells.- Impaired germinal center organization.- Suppressed follicular B cell maturation to plasma cells.- Reversed hypergammaglobulinemia and suppressed autoantibody levels.[2][3]

Table 2: In Vivo Experimental Data for RO5461111

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in DOT language.

MHC Class II Antigen Presentation Pathway and Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_MIIC MIIC/Endosome cluster_Membrane Cell Membrane MHCII_alpha MHCII α-chain MHCII_Ii_complex MHCII-Ii Complex MHCII_alpha->MHCII_Ii_complex MHCII_beta MHCII β-chain MHCII_beta->MHCII_Ii_complex Ii_chain Invariant Chain (Ii) Ii_chain->MHCII_Ii_complex Transport_Vesicle Transport Vesicle MHCII_Ii_complex->Transport_Vesicle Trafficking CLIP CLIP Fragment Exogenous_Antigen Exogenous Antigen Antigen_Peptides Antigenic Peptides Exogenous_Antigen->Antigen_Peptides Proteolysis Peptide_Loading Peptide Loading Antigen_Peptides->Peptide_Loading Cathepsin_S_node Cathepsin S MHCII_CLIP MHCII-CLIP Complex MHCII_CLIP->Peptide_Loading HLA-DM mediates CLIP exchange HLA_DM HLA-DM pMHCII Peptide-MHCII Complex Peptide_Loading->pMHCII TCR T-Cell Receptor (TCR) pMHCII->TCR Antigen Presentation Inhibitor Z-VVN-DMK or RO5461111 Inhibitor->Cathepsin_S_node Inhibits T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation CD4 CD4 CD4->TCR

Figure 1: MHC Class II Antigen Presentation Pathway Inhibition.

In Vitro Cathepsin S Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Recombinant_CatS Recombinant Human Cathepsin S Plate_Setup 96-well Plate Setup: - Control (no inhibitor) - Inhibitor dilutions Recombinant_CatS->Plate_Setup Fluorogenic_Substrate Fluorogenic Substrate (e.g., Z-VVR-AFC) Substrate_Addition Add Fluorogenic Substrate Fluorogenic_Substrate->Substrate_Addition Inhibitor_Stock Inhibitor Stock (Z-VVN-DMK or RO5461111) Inhibitor_Stock->Plate_Setup Assay_Buffer Assay Buffer Assay_Buffer->Plate_Setup Pre_incubation Pre-incubation: Cathepsin S + Inhibitor Plate_Setup->Pre_incubation Pre_incubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Fluorescence_Reading Read Fluorescence (Ex/Em) Incubation->Fluorescence_Reading Data_Analysis Data Analysis: - Plot Fluorescence vs. Inhibitor Concentration Fluorescence_Reading->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Figure 2: In Vitro Cathepsin S Inhibition Assay Workflow.

Experimental Protocols

In Vitro Cathepsin S Inhibition Assay

This protocol is adapted from commercially available Cathepsin S activity assay kits and can be used to determine the inhibitory potential of compounds like this compound and RO5461111.

Materials:

  • Recombinant human Cathepsin S

  • Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)

  • Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.5, with DTT)

  • Inhibitor of choice (this compound or RO5461111) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • In a 96-well plate, add the diluted inhibitor solutions to respective wells. Include a control well with solvent only.

  • Add a solution of recombinant Cathepsin S to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC) over time.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

In Vivo Inhibition of Cathepsin S in a Lupus Mouse Model (adapted from Rupanagudi et al., 2015)

This protocol describes the in vivo evaluation of a Cathepsin S inhibitor in the MRL-Fas(lpr) mouse model of systemic lupus erythematosus.

Animal Model:

  • MRL-Fas(lpr) mice, which spontaneously develop a lupus-like autoimmune disease.

Inhibitor Administration:

  • RO5461111 is formulated for oral administration.

  • Treatment is initiated in mice with established disease.

  • The inhibitor is administered daily via oral gavage at a specified dose (e.g., 30 mg/kg).

  • A vehicle control group receives the formulation without the active compound.

  • Treatment is continued for a defined period (e.g., 8 weeks).

Endpoint Analysis:

  • Serology: Collect blood samples periodically to measure levels of autoantibodies (e.g., anti-dsDNA IgG) and total IgG by ELISA.

  • Flow Cytometry: At the end of the study, harvest spleens and lymph nodes. Prepare single-cell suspensions and stain for various immune cell markers to analyze the populations of dendritic cells (e.g., CD11c, MHCII), T cells (e.g., CD3, CD4, CD8, CD69), and B cells (e.g., B220, GL7, CD95 for germinal center B cells).

  • Histology: Fix and section kidneys for histological analysis (e.g., H&E staining) to assess the severity of lupus nephritis. Immunofluorescence staining can be used to detect immune complex deposition (e.g., IgG) in the glomeruli.

  • Germinal Center Analysis: Spleen sections can be stained (e.g., with PNA for germinal centers and antibodies against B and T cell markers) to evaluate the integrity and organization of germinal centers.

Conclusion

Both this compound and RO5461111 are valuable tools for studying the function of Cathepsin S. This compound, as an irreversible inhibitor, is well-suited for studies requiring complete and sustained ablation of Cathepsin S activity in vitro and for target validation. RO5461111, with its high specificity, oral bioavailability, and reversible competitive mechanism, is an excellent candidate for in vivo studies investigating the therapeutic potential of Cathepsin S inhibition in models of autoimmune and inflammatory diseases. The choice between these two compounds will ultimately depend on the specific experimental design and research question.

References

Unveiling Alternatives: A Researcher's Guide to Studying Cathepsin S Beyond Z-Val-Val-Nle-diazomethylketone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of cathepsin S, the landscape of available tools has expanded significantly beyond the classical irreversible inhibitor, Z-Val-Val-Nle-diazomethylketone. This guide provides a comprehensive comparison of alternative chemical probes and inhibitors, offering a toolkit to dissect the activity and function of this critical cysteine protease with enhanced specificity and versatility.

Cathepsin S (CatS) is a lysosomal cysteine protease with crucial functions in immune responses, particularly in the processing of the invariant chain, a key step in MHC class II antigen presentation.[1][2][3] Its dysregulation has been implicated in various pathologies, including autoimmune diseases, cancer, and neuropathic pain, making it a compelling therapeutic target.[4][5] While this compound has been a valuable tool, its irreversible nature and potential for off-target effects necessitate the exploration of more refined alternatives. This guide delves into a range of reversible and irreversible inhibitors, as well as activity-based probes (ABPs), providing quantitative data, detailed experimental protocols, and visual aids to inform experimental design.

Comparative Analysis of Cathepsin S Inhibitors

A diverse array of inhibitors with varying mechanisms of action, potency, and selectivity are now available for studying cathepsin S. These can be broadly categorized into irreversible and reversible inhibitors, each offering distinct advantages for specific research applications.

Table 1: Irreversible Inhibitors of Cathepsin S

Compound ClassExampleMechanismPotency (IC50/Ki)Selectivity NotesReference(s)
Vinyl SulfonesLHVSCovalent, IrreversibleNanomolar rangeShows some cross-reactivity with Cathepsin L.[6][7][6][7]
DiazomethylketonesZ-Phe-Tyr(tBu)-CHN2Covalent, IrreversiblePotent inhibitor of Cathepsin L, less effective against Cathepsin S.Highly selective for Cathepsin L over Cathepsin S.-
AlkynesDipeptide AlkynesCovalent, IrreversibleVaries depending on peptide sequence.Can be designed for high potency and selectivity.-
Hypervalent Tellurium CompoundsOrganic TelluranesCovalent, IrreversibleVaries.Can be designed for specific inhibition of different cathepsins.-

Table 2: Reversible Inhibitors of Cathepsin S

Compound ClassExampleMechanismPotency (IC50/Ki)Selectivity NotesReference(s)
NitrilesJNJ-10329670Non-covalent, ReversibleKi ≈ 30 nMHighly selective for human Cathepsin S over other cathepsins.[8][8]
Compound 6ReversibleIC50 = 7.7 nM (human), 1.67 nM (mouse)Selective for Cathepsin S over Cathepsins B, L, K, and V.[4][4]
RO5444101ReversibleIC50 = 0.2 nM (human), 0.3 nM (mouse)Over 25,000-fold more selective for Cathepsin S than other cysteine cathepsins.[4][9][4][9]
HydrazonesAldehyde and Ketone DerivativesCovalent, ReversibleVaries.Can be designed as prodrugs with reversible masking of the warhead.[10][10]
Chondroitin Sulfate-basedBiotinylated C4S disaccharideCompetitive, ReversibleMicromolar IC50Selective for Cathepsin S over Cathepsins K and L.[11][11]

Activity-Based Probes: Visualizing Cathepsin S in Action

Activity-based probes (ABPs) are powerful tools for the detection and visualization of active enzymes within complex biological systems. Quenched ABPs (qABPs) offer the advantage of becoming fluorescent only upon covalent modification of the target enzyme, providing a high signal-to-noise ratio for imaging applications.

Table 3: Activity-Based Probes for Cathepsin S

Probe NameTypeReporter TagKey FeaturesReference(s)
BMV157Near-infrared qABPNear-infrared fluorophoreHighly selective for Cathepsin S in vitro and in vivo.[12][12]
Two-step ABP (based on LHVS)Two-step ABPAzide handle for click chemistryHighly selective for Cathepsin S, suitable for multicolor bio-orthogonal microscopy.[6][7][6][7]
Radioiodinated ABPsRadio-labeled ABPRadioisotopeAllows for selective labeling of active Cathepsin S in whole blood.[13][13]

Experimental Protocols

Cathepsin S Activity Assay (Fluorometric)

This protocol outlines a general procedure for measuring Cathepsin S activity using a fluorogenic substrate.

Materials:

  • Cathepsin S Cell Lysis Buffer (e.g., 50 mM PIPES pH 7.4, 10 mM KCl, 5 mM MgCl2, 4 mM DTT, 2 mM EDTA, and 1% NP40)[6]

  • Cathepsin S Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5, 0.01% Brij35, 2 mM DTT)[11]

  • Fluorogenic Cathepsin S Substrate (e.g., Z-VVR-AFC or Mca-GRWPPMGLPWE-Lys(Dnp)-D-Arg-NH2)[13][14]

  • Purified active Cathepsin S or cell lysate containing Cathepsin S

  • Cathepsin S inhibitor (e.g., E-64) for negative control[13]

  • 96-well black microplate

  • Fluorometer (Excitation/Emission wavelengths dependent on the substrate)

Procedure:

  • Sample Preparation:

    • For cell lysates, collect 1-5 x 10^6 cells and lyse in 50 µL of chilled Cathepsin S Cell Lysis Buffer.[14] Incubate on ice for 10 minutes, then centrifuge to pellet debris.[14] The supernatant contains the active enzyme.

    • For purified enzyme, dilute to the desired concentration in Cathepsin S Reaction Buffer.

  • Assay Setup:

    • Add 50 µL of cell lysate or purified enzyme solution to each well of a 96-well plate.[14]

    • For negative controls, pre-incubate a set of wells with a Cathepsin S inhibitor (e.g., 2 µL of 1 mM E-64) for 10-15 minutes at 37°C.[14]

    • Add 50 µL of Cathepsin S Reaction Buffer to each well.[14]

  • Initiate Reaction:

    • Add 2 µL of the 10 mM fluorogenic substrate to each well (final concentration will vary depending on the substrate).[14]

  • Measurement:

    • Immediately begin reading the fluorescence in a fluorometer at 37°C.[14] Record measurements every 1-2 minutes for at least 20-60 minutes.[13]

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • For inhibitor studies, determine the IC50 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Cathepsin S Inhibition Study

This protocol provides a general framework for assessing the in vivo efficacy of a Cathepsin S inhibitor.

Materials:

  • Test inhibitor (e.g., VBY-999)[5]

  • Vehicle control (e.g., 5% dextrose)[5]

  • Animal model (e.g., mice)

  • Method for inhibitor administration (e.g., subcutaneous injection)[5]

  • Tissues for analysis (e.g., spleen, lungs)[5]

  • Western blot reagents

  • Antibody against the invariant chain fragment p10[5]

Procedure:

  • Animal Dosing:

    • Administer the Cathepsin S inhibitor or vehicle control to the animals according to the desired dosing regimen (e.g., once daily for 14 days).[5]

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals and collect the tissues of interest.[5]

  • Confirmation of Target Engagement:

    • Prepare tissue lysates.

    • Perform Western blot analysis to detect the accumulation of the 10 kDa fragment of the invariant chain (Ii p10), which is a downstream marker of Cathepsin S inhibition.[5] An increase in Ii p10 levels in the inhibitor-treated group compared to the vehicle group indicates successful target engagement.[5]

  • Assessment of Phenotypic Effects:

    • Analyze relevant biological readouts depending on the disease model (e.g., reduction in inflammation, tumor growth, or pain).

Signaling Pathways and Experimental Workflows

To visualize the intricate roles of Cathepsin S, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Cathepsin_S_MHC_Class_II_Antigen_Presentation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_MIIC MIIC/Endosome MHCII MHC Class II (αβ chains) MHCII_Ii_complex MHCII-Ii Complex MHCII->MHCII_Ii_complex Ii Invariant Chain (Ii) Ii->MHCII_Ii_complex MHCII_Ii_complex_golgi MHCII-Ii Complex MHCII_Ii_complex->MHCII_Ii_complex_golgi Transport MHCII_Ii_complex_MIIC MHCII-Ii Complex MHCII_Ii_complex_golgi->MHCII_Ii_complex_MIIC Transport CLIP CLIP Fragment MHCII_Ii_complex_MIIC->CLIP Ii Degradation CatS Cathepsin S CatS->CLIP MHCII_Peptide MHCII-Peptide Complex CLIP->MHCII_Peptide Peptide Loading Antigen Exogenous Antigen Peptide Antigenic Peptide Antigen->Peptide Proteolysis Peptide->MHCII_Peptide HLA_DM HLA-DM HLA_DM->MHCII_Peptide facilitates Cell_Surface Cell Surface Presentation to T-cells MHCII_Peptide->Cell_Surface

Cathepsin S in MHC Class II Antigen Presentation.

Cathepsin_S_PAR2_Activation CatS_ext Extracellular Cathepsin S PAR2 Protease-Activated Receptor 2 (PAR2) CatS_ext->PAR2 Cleavage at E56-T57 Tethered_Ligand Novel Tethered Ligand (KVDGTS) PAR2->Tethered_Ligand Exposure G_Protein G-Protein Coupling Tethered_Ligand->G_Protein Activation Signaling Downstream Signaling Cascades (e.g., Ca2+ mobilization, ERK1/2 activation) G_Protein->Signaling

Cathepsin S-mediated Activation of PAR2.

Cathepsin_S_KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CatS_mature Mature Cathepsin S KEAP1 KEAP1 CatS_mature->KEAP1 Promotes Degradation via Autophagy NRF2 NRF2 KEAP1->NRF2 Binds Proteasome Proteasome NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Ub Ubiquitin Ub->NRF2 Autophagy Autophagy-Lysosomal Degradation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds Anti_Ferroptosis_Genes Anti-Ferroptosis Gene Transcription ARE->Anti_Ferroptosis_Genes

Cathepsin S Regulation of the KEAP1-NRF2 Pathway.

Experimental_Workflow_Inhibitor_Screening start Start: Compound Library assay In Vitro Cathepsin S Activity Assay start->assay data_analysis Determine IC50/Ki Values assay->data_analysis selectivity Selectivity Profiling (vs. other Cathepsins) data_analysis->selectivity cell_based Cell-Based Assays (e.g., Ii p10 accumulation) selectivity->cell_based in_vivo In Vivo Efficacy Studies in Animal Models cell_based->in_vivo lead Lead Candidate in_vivo->lead

Workflow for Cathepsin S Inhibitor Screening.

References

Comparative Analysis of Z-Val-Val-Nle-diazomethylketone Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of the irreversible cysteine protease inhibitor, Z-Val-Val-Nle-diazomethylketone (Z-VVN-DMK). The information presented is supported by available experimental data to aid in the evaluation of this compound for research and therapeutic development.

Executive Summary

This compound is a peptidyl diazomethylketone designed as a potent, irreversible inhibitor of cysteine proteases. Experimental evidence robustly demonstrates its high selectivity for cathepsin S over other related cathepsins, particularly cathepsin L. While comprehensive quantitative data on its cross-reactivity with a wider range of proteases such as other cathepsins, calpains, and caspases is limited in publicly available literature, the existing data points to a favorable selectivity profile for its primary target. Peptidyl diazomethyl ketones as a class are known for their reactivity with cysteine proteases, and understanding the specificity of individual compounds is crucial for their application as research tools and potential therapeutic agents.

Data Presentation: Inhibitor Specificity

The following table summarizes the available quantitative data on the inhibition of various proteases by this compound and related compounds. The primary metric for irreversible inhibitors is the second-order rate constant (k_inact/K_i or k2nd), which reflects the efficiency of enzyme inactivation.

InhibitorTarget ProteaseOff-Target ProteaseEfficacy Ratio (Target vs. Off-Target)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
Z-Val-Val-Nle-CHN₂Cathepsin SCathepsin L>300-fold more effective against Cathepsin SNot explicitly stated for Z-VVN-DMK, but a similar inhibitor, Z-Leu-Leu-Nle-CHN₂, has a k2nd of 4.6 x 10⁶ for Cathepsin S.[1]
Z-Phe-Tyr(t-Bu)CHN₂Cathepsin LCathepsin S~10,000-fold more effective against Cathepsin LNot explicitly stated[1]

Experimental Protocols

The determination of the inhibitory activity of irreversible inhibitors like this compound typically involves measuring the rate of enzyme inactivation. Below is a generalized protocol based on standard enzymology practices for assessing the cross-reactivity of such inhibitors.

Determination of the Second-Order Rate of Inactivation (k_inact/K_i)

This method is the gold standard for quantifying the potency of irreversible inhibitors.

1. Materials:

  • Purified recombinant proteases (e.g., Cathepsin S, Cathepsin L, Cathepsin B, Calpain-1, Caspase-3)
  • This compound (test inhibitor)
  • Fluorogenic substrate specific for each protease (e.g., Z-Phe-Arg-AMC for Cathepsins)
  • Assay buffer specific to each protease, typically containing a reducing agent like DTT for cysteine proteases.
  • 96-well black microplates
  • Fluorescence plate reader

2. Procedure:

  • Enzyme and Inhibitor Preparation: Reconstitute purified enzymes and the inhibitor in the appropriate assay buffer. Prepare a series of inhibitor concentrations.
  • Incubation: In the wells of a 96-well plate, pre-incubate the enzyme with various concentrations of the inhibitor at a controlled temperature (e.g., 37°C).
  • Time-Course Measurement: At different time points during the pre-incubation, add the fluorogenic substrate to initiate the enzymatic reaction.
  • Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the amount of active enzyme remaining.
  • Data Analysis:
  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the pseudo-first-order rate constant (k_obs).
  • Plot the calculated k_obs values against the corresponding inhibitor concentrations.
  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i). The second-order rate constant is then calculated as k_inact/K_i[3][4].

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

Cathepsins S and L play crucial roles in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). The differential expression and activity of these proteases can influence the repertoire of antigenic peptides presented to CD4+ T-cells[5][6][7][8].

MHC_Class_II_Pathway MHCII_Ii MHC Class II + Invariant Chain (Ii) Complex Transport_Vesicle Transport to MIIC/MVB MHCII_Ii->Transport_Vesicle Ii_p22 Ii p22 fragment Transport_Vesicle->Ii_p22 Initial Ii Cleavage CLIP CLIP fragment Ii_p22->CLIP Final Ii Cleavage (Cathepsin S/L) HLA_DM HLA-DM Antigenic_Peptide Antigenic Peptides MHCII_Peptide Peptide-loaded MHC Class II HLA_DM->MHCII_Peptide CLIP/Peptide Exchange Cell_Surface Cell Surface Presentation to CD4+ T-cell MHCII_Peptide->Cell_Surface Transport

Caption: Role of Cathepsin S/L in MHC Class II antigen presentation.

Experimental Workflow for Determining Inhibitor Specificity

The logical flow for assessing the cross-reactivity of an irreversible protease inhibitor is depicted below.

Experimental_Workflow start Select Protease Panel (e.g., Cathepsins, Calpains, Caspases) assay_dev Optimize Assay Conditions for each Protease (Buffer, pH, Substrate) start->assay_dev inhibition_assay Perform Time-Dependent Inactivation Assay with Z-VVN-DMK assay_dev->inhibition_assay data_analysis Calculate k_obs for each Inhibitor Concentration inhibition_assay->data_analysis kinact_ki Determine k_inact/K_i data_analysis->kinact_ki comparison Compare k_inact/K_i values across Protease Panel kinact_ki->comparison conclusion Determine Cross-Reactivity Profile comparison->conclusion

Caption: Workflow for assessing protease inhibitor cross-reactivity.

General Caspase Activation Pathways

Caspases are key mediators of apoptosis and inflammation, activated through distinct signaling cascades. Understanding these pathways is crucial when evaluating potential off-target effects of protease inhibitors[9][10][11][12].

Caspase_Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation (FADD, Pro-caspase-8) death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 caspase3 Active Caspase-3 (Executioner Caspase) caspase8->caspase3 apoptotic_stimuli Apoptotic Stimuli (e.g., DNA damage) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) apoptotic_stimuli->bcl2_family mito Mitochondrion bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of extrinsic and intrinsic caspase activation pathways.

Conclusion

This compound is a highly selective inhibitor of cathepsin S, demonstrating significantly lower activity against the closely related cathepsin L[1]. This selectivity is a desirable characteristic for a research tool aimed at elucidating the specific roles of cathepsin S in physiological and pathological processes, such as antigen presentation and autoimmune diseases. However, a comprehensive cross-reactivity profile against a broader panel of proteases, including other cathepsins, calpains, and caspases, is not extensively documented in the available literature. Researchers and drug developers should consider this lack of extensive data and may need to perform further in-house profiling to fully characterize the selectivity of this compound for their specific applications. The provided experimental protocols offer a framework for conducting such validation studies.

References

The Enduring Advantage: A Comparative Guide to Irreversible Cathepsin S Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cathepsin S (CTSS), a lysosomal cysteine protease, has emerged as a critical therapeutic target in a spectrum of immune-mediated diseases, including autoimmune disorders and cancer. Its pivotal role in the MHC class II antigen presentation pathway and extracellular matrix remodeling underscores the therapeutic potential of its inhibition. While both reversible and irreversible inhibitors of CTSS have been developed, irreversible inhibitors offer distinct advantages in terms of prolonged target engagement and durable pharmacological effects. This guide provides an objective comparison of irreversible and reversible CTSS inhibitors, supported by experimental data, to inform strategic decisions in drug development.

The Irreversible Advantage: Prolonged and Potent Inhibition

Irreversible inhibitors, often featuring electrophilic "warheads," form a stable, covalent bond with the active site cysteine (Cys25) of Cathepsin S. This mechanism of action leads to the permanent inactivation of the enzyme. The key advantages stemming from this irreversible binding include:

  • Sustained Target Inhibition: Unlike reversible inhibitors, which are in a state of equilibrium between bound and unbound states, irreversible inhibitors permanently disable the enzyme. This leads to a prolonged pharmacodynamic effect that can outlast the inhibitor's presence in circulation.[1] This sustained action can translate to less frequent dosing regimens and a more consistent therapeutic effect.

  • High Potency: The covalent nature of the interaction often results in very high potency, with some irreversible inhibitors demonstrating subnanomolar to picomolar affinity for Cathepsin S.

  • Resistance to Target-Mediated Drug Disposition: Once bound, the inhibitor is not subject to dissociation, which can be a factor in the clearance of reversible inhibitors.

Head-to-Head Comparison: Irreversible vs. Reversible Covalent Inhibitors

To illustrate the performance differences, this guide compares a well-characterized, albeit non-selective, irreversible vinyl sulfone inhibitor, Morpholineurea-leucine homophenylalanine vinyl sulfone (LHVS), with a clinically evaluated reversible covalent nitrile inhibitor, Petesicatib (RO5459072).

FeatureIrreversible Inhibitor (LHVS)Reversible Covalent Inhibitor (Petesicatib/RO5459072)
Mechanism of Action Forms a stable, irreversible covalent bond with the active site cysteine of Cathepsin S.Forms a reversible covalent bond with the active site cysteine of Cathepsin S.
Potency (IC50/Ki) Potent, with IC50 values in the low nanomolar range (e.g., 1.2 nM to 2.6 nM for derivatives).[2]Highly potent, with an IC50 of 0.1 nM for human Cathepsin S.[2][3]
Selectivity Known to inhibit other cathepsins, such as Cathepsin K.[2]Highly selective for Cathepsin S over other cathepsins (B, L, K, F), with the exception of Cathepsin V (IC50 of 700 nM).[3]
In Vivo Efficacy Derivatives have shown efficacy in preclinical models.Demonstrated efficacy in preclinical models of Sjögren's syndrome and lupus by reducing autoimmunity.[3][4]
Clinical Development Preclinical tool.Advanced to Phase II clinical trials for primary Sjögren's syndrome.[2]

Supporting Experimental Data

The advantages of potent and selective Cathepsin S inhibition have been demonstrated in various preclinical models of autoimmune disease.

In Vivo Efficacy of a Cathepsin S Inhibitor in a Sjögren's Syndrome Mouse Model

In a murine model of Sjögren's syndrome (SS), the specific, albeit not explicitly defined as irreversible in the study, Cathepsin S inhibitor Clik60 was compared to inhibitors of Cathepsin B (CA074) and Cathepsin L (Clik148).

Treatment GroupReduction in Lacrimal Gland InflammationReduction in Parotid Gland InflammationReduction in Submandibular Gland Inflammation
Clik60 (Cathepsin S Inhibitor) Significant (P < 0.01) Significant (P < 0.05) Significant (P < 0.05)
CA074 (Cathepsin B Inhibitor) No significant reductionNo significant reductionNo significant reduction
Clik148 (Cathepsin L Inhibitor) No significant reductionNo significant reductionNo significant reduction

Data summarized from a study where inhibitors were administered intraperitoneally at 0.1 mg/mouse/day.[5]

These results highlight the specific role of Cathepsin S in the pathogenesis of this autoimmune disease and the therapeutic potential of its selective inhibition.[5]

Visualizing the Mechanism and Workflow

To further elucidate the context of Cathepsin S inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

CathepsinS_Pathway cluster_APC Antigen Presenting Cell (APC) Antigen Exogenous Antigen Endosome Endosome Antigen->Endosome Endocytosis Ii_chain Invariant Chain (Ii) MHC_II MHC Class II Ii_chain->MHC_II Binds to peptide groove CLIP CLIP Fragment Ii_chain->CLIP Generates MHC_II->Endosome Peptide Antigenic Peptide CLIP->Peptide Exchanged for MHC_II_Peptide Peptide-MHC II Complex Peptide->MHC_II_Peptide Binds to MHC II T_Cell CD4+ T Cell MHC_II_Peptide->T_Cell Antigen Presentation (leads to T cell activation) CatS Cathepsin S CatS->Ii_chain Degrades Irreversible_Inhibitor Irreversible Inhibitor Irreversible_Inhibitor->CatS Covalently Binds & Permanently Inactivates

Caption: Cathepsin S role in MHC Class II antigen presentation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Evaluation Enzyme_Assay Cathepsin S Enzyme Activity Assay Selectivity_Assay Selectivity Profiling (vs. Cat B, K, L) Enzyme_Assay->Selectivity_Assay Cell_Assay Cell-Based Ii Degradation Assay Animal_Model Autoimmune Disease Mouse Model (e.g., Sjögren's) Cell_Assay->Animal_Model Selectivity_Assay->Cell_Assay Dosing Administer Irreversible vs. Reversible Inhibitor Animal_Model->Dosing Efficacy_Readout Measure Disease Parameters (e.g., Inflammation) Dosing->Efficacy_Readout PD_Marker Pharmacodynamic Marker (e.g., Ii fragment accumulation) Dosing->PD_Marker Inhibitor_Synthesis Synthesize/Obtain Inhibitors Inhibitor_Synthesis->Enzyme_Assay

Caption: Workflow for evaluating Cathepsin S inhibitors.

Detailed Experimental Protocols

Cathepsin S Enzyme Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is a standard method for determining the in vitro potency of inhibitors.

Objective: To measure the enzymatic activity of Cathepsin S and determine the IC50 value of an inhibitor.

Materials:

  • Recombinant human Cathepsin S

  • Cathepsin S Assay Buffer (e.g., MES, DTT, EDTA, pH 6.0)

  • Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)

  • Test inhibitor (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In the wells of the 96-well plate, add the assay buffer.

  • Add the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Add a pre-determined amount of recombinant Cathepsin S to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Administration of Cathepsin S Inhibitor in a Mouse Model of Sjögren's Syndrome

This protocol is based on the methodology described for the Clik60 inhibitor study.[5]

Objective: To evaluate the in vivo efficacy of a Cathepsin S inhibitor in a preclinical model of autoimmune disease.

Materials:

  • Sjögren's syndrome mouse model (e.g., NOD/Ltj mice or similar)

  • Cathepsin S inhibitor

  • Vehicle for administration (e.g., sterile PBS)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • House the mice under specific pathogen-free conditions.

  • Dissolve the Cathepsin S inhibitor in the vehicle to the desired concentration.

  • Divide the mice into treatment and vehicle control groups.

  • Administer the inhibitor or vehicle via intraperitoneal injection at a specified dose and frequency (e.g., 0.1 mg/mouse/day for several weeks).

  • Monitor the health of the animals throughout the study.

  • At the end of the treatment period, collect tissues of interest (e.g., salivary and lacrimal glands) for histological analysis.

  • Perform histological staining (e.g., H&E) to assess the level of lymphocytic infiltration and inflammation.

  • Quantify the inflammation score in a blinded manner to compare the treatment and control groups.

Cell-Based Assay for Invariant Chain (Ii) Degradation

This assay measures the functional consequence of Cathepsin S inhibition in cells by monitoring the accumulation of an Ii fragment (CLIP).

Objective: To assess the cellular potency of a Cathepsin S inhibitor.

Materials:

  • Antigen-presenting cells (e.g., B cells, dendritic cells)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against the Ii chain (CLIP fragment)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Culture the antigen-presenting cells to a suitable density.

  • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 4-24 hours).

  • Harvest the cells and prepare cell lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the Ii chain.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity to determine the dose-dependent accumulation of the Ii fragment.

Conclusion

The selection of an appropriate inhibitor modality is a critical decision in drug discovery. For targets like Cathepsin S, where sustained inhibition is likely to confer a greater therapeutic benefit, irreversible inhibitors present a compelling profile. Their ability to achieve prolonged and potent target engagement offers a distinct advantage over reversible counterparts. While selectivity remains a key consideration in the design of covalent inhibitors, modern medicinal chemistry approaches have demonstrated the feasibility of developing highly selective irreversible agents. The data and protocols presented in this guide are intended to provide a robust framework for the objective evaluation of irreversible Cathepsin S inhibitors in research and development pipelines.

References

Safety Operating Guide

Proper Disposal of Z-Val-Val-Nle-diazomethylketone: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Z-Val-Val-Nle-diazomethylketone, a potent, irreversible cathepsin inhibitor. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

This compound belongs to the class of diazomethyl ketones, which are known for their reactivity and potential hazards. Improper disposal can lead to the release of hazardous decomposition products and pose a risk to personnel and the environment. The primary method for rendering this compound safe for disposal is through a chemical inactivation process, followed by disposal as hazardous waste.

Inactivation and Disposal Protocol

The recommended procedure for the safe disposal of this compound involves quenching the reactive diazomethyl group with acetic acid. This process converts the hazardous diazomethylketone into a less reactive acetate derivative.

ParameterRecommendation
Inactivating Agent Glacial Acetic Acid
Solvent for Dilution A water-miscible organic solvent (e.g., ethanol, methanol)
Reaction Monitoring Disappearance of yellow color and cessation of gas (N₂) evolution
Final pH of Solution Acidic (confirm with pH paper)
Waste Classification Hazardous Chemical Waste
Experimental Protocol for Inactivation and Disposal

Materials:

  • This compound waste

  • Glacial acetic acid

  • A suitable water-miscible organic solvent (e.g., ethanol or methanol)

  • Appropriate glass waste container

  • pH indicator strips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.

  • Dilution: If the this compound waste is in a solid form or a concentrated solution, dilute it with a water-miscible organic solvent such as ethanol or methanol. This aids in controlling the reaction rate.

  • Inactivation (Quenching): Slowly and in small portions, add glacial acetic acid to the diluted this compound solution. Diazomethane solutions are typically yellow; the addition of acetic acid will lead to the evolution of nitrogen gas and the disappearance of this yellow color.[1][2] Continue adding acetic acid dropwise until the yellow color is no longer visible and gas evolution has completely stopped.[1][2]

  • Verification: After the reaction appears complete, stir the solution for an additional 30 minutes to ensure full inactivation. Check the pH of the resulting solution with a pH indicator strip to confirm it is acidic.

  • Waste Collection: The resulting inactivated solution is still considered hazardous waste. Transfer the solution to a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list all chemical constituents, including the inactivated peptide product and the solvent.[2]

  • Disposal: Store the sealed hazardous waste container in a designated satellite accumulation area. Arrange for pickup and disposal by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[1] Do not pour the inactivated solution down the drain.[1]

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

G start Start: this compound Waste prepare 1. Prepare in Fume Hood (Wear appropriate PPE) start->prepare dilute 2. Dilute with Miscible Organic Solvent prepare->dilute quench 3. Slowly Add Glacial Acetic Acid dilute->quench observe 4. Monitor Reaction: - Yellow color disappears - Gas evolution ceases quench->observe verify 5. Stir and Verify Acidic pH observe->verify collect 6. Collect in Labeled Hazardous Waste Container verify->collect dispose 7. Arrange for Professional Hazardous Waste Disposal collect->dispose end End: Safe Disposal dispose->end

Caption: Workflow for the safe disposal of this compound.

Important Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and during the disposal process.

  • Ventilation: All handling and disposal procedures must be performed in a well-ventilated chemical fume hood to avoid inhalation of any potentially harmful vapors.

  • Spill Response: In case of a spill, immediately evacuate the area and follow your institution's chemical spill response procedures. For small spills within a fume hood, it may be possible to neutralize the spill with acetic acid before cleaning it up with an absorbent material.

  • Incompatible Materials: Avoid contact of diazomethyl ketones with strong oxidizing agents, acids (in an uncontrolled manner), and rough surfaces, which can potentially lead to detonation.

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.